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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Molecular Weight, Exact Mass, and Analytical Characterization of (S)-4-Amino-5-ethoxy-5-oxopentanoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the realm of peptide synthesis and pharmaceutical impurity profiling, the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the realm of peptide synthesis and pharmaceutical impurity profiling, the precise analytical characterization of amino acid derivatives is a critical regulatory requirement. (S)-4-Amino-5-ethoxy-5-oxopentanoic acid , commonly known as L-glutamic acid α-ethyl ester, is a highly versatile chiral building block[1]. It is frequently utilized in the synthesis of complex peptides and is heavily monitored as a process-related impurity in active pharmaceutical ingredients (APIs) such as Pemetrexed and Gliclazide[1][2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic chemical properties. This guide provides a deep dive into the structural causality, exact mass specifications, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol required to confidently identify and quantify this compound in complex matrices.

Physicochemical Profiling & Mass Specifications

Understanding the distinction between molecular weight (average mass based on natural isotopic abundance) and exact mass (monoisotopic mass) is critical for mass spectrometry workflows. The compound is commercially available both as a free base and as a hydrochloride salt[3][4].

Table 1: Quantitative Mass and Identity Specifications
PropertyFree Base SpecificationHydrochloride Salt Specification
IUPAC Name (S)-4-Amino-5-ethoxy-5-oxopentanoic acid(S)-4-Amino-5-ethoxy-5-oxopentanoic acid HCl
Common Synonym L-Glutamic acid α-ethyl esterL-Glutamic acid α-ethyl ester hydrochloride
CAS Registry Number 52454-78-1[1]64942-50-3[3]
PubChem CID 13937807[5]N/A
Molecular Formula C₇H₁₃NO₄C₇H₁₄ClNO₄[3][4]
Molecular Weight 175.18 g/mol [1]211.64 g/mol [3][4]
Monoisotopic Exact Mass 175.08446 Da211.06114 Da
Target[M+H]⁺ Ion 176.09174 DaN/A (Ionizes as free base in ESI)

Structural Elucidation & Chemical Causality

The nomenclature of (S)-4-amino-5-ethoxy-5-oxopentanoic acid is derived from its pentanoic acid backbone.

  • C1 Position: The free γ-carboxylic acid of the original glutamic acid.

  • C4 Position: The chiral (S)-stereocenter hosting the amino group.

  • C5 Position: The α-carboxylic acid, which has been esterified with an ethyl group.

Causality in Salt Formation: The free base of this compound is prone to intramolecular cyclization. The unprotonated α-amino group at C4 can act as a nucleophile, attacking the free γ-carboxyl group at C1 to form a thermodynamically stable 5-membered pyroglutamate (lactam) ring. By formulating the compound as a hydrochloride salt (CAS 64942-50-3), the amino group is locked in its protonated (-NH₃⁺) state. This eliminates its nucleophilicity, prevents cyclization, and ensures long-term shelf stability and enhanced aqueous solubility[3].

StructuralMapping Compound (S)-4-Amino-5-ethoxy-5-oxopentanoic acid C7H13NO4 C5 C5 Position Esterified α-Carboxyl (-COOCH2CH3) Compound->C5 α-Esterification C4 C4 Position Chiral Amine (-CH(NH2)-) Compound->C4 (S)-Stereocenter C1 C1 Position Free γ-Carboxyl (-COOH) Compound->C1 Reactive Terminus

Figure 1: Structural mapping of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid.

Self-Validating HRMS Analytical Workflow

To accurately determine the exact mass and confirm the identity of (S)-4-amino-5-ethoxy-5-oxopentanoic acid, a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is required. The following methodology incorporates self-validating mechanisms to ensure data integrity and trustworthiness.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the standard in a 50:50 mixture of LC-MS grade Acetonitrile and Water, supplemented with 0.1% Formic Acid, to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as an ion-pairing agent. It suppresses the ionization of the free γ-carboxylic acid while ensuring the α-amino group remains fully protonated. This dramatically enhances retention on reversed-phase columns and maximizes the ionization efficiency in positive electrospray ionization (ESI+).

Step 2: Chromatographic Separation

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm). Reasoning: The T3 stationary phase is specifically designed to retain highly polar, water-soluble compounds like amino acid derivatives.

  • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid. 2% B to 60% B over 5 minutes at 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Instrument: Q-TOF or Orbitrap Mass Analyzer.

  • Settings: ESI+ mode, resolution set to > 70,000 at m/z 200. Target the [M+H]⁺ precursor ion at m/z 176.0917 .

Step 4: System Self-Validation To guarantee the trustworthiness of the exact mass measurement, the protocol MUST include three validation gates:

  • Baseline Control (Blank Run): Inject the sample diluent prior to the analyte. Validates the absence of column carryover.

  • Real-Time Calibration (Lock Mass): Continuously infuse Leucine Enkephalin ([M+H]⁺ = 556.2771 Da) during the run. Compensates for instrumental drift, ensuring mass accuracy remains below 2 ppm.

  • Formula Verification (Isotopic Pattern): Compare the observed intensities of the M+1 (¹³C contribution) and M+2 (¹⁸O contribution) peaks against the theoretical distribution for C₇H₁₃NO₄. Validates the elemental composition.

HRMSWorkflow Prep 1. Sample Preparation 0.1% FA in MeCN/H2O Chrom 2. UHPLC Separation HSS T3 Stationary Phase Prep->Chrom Ion 3. ESI+ Ionization Target: [M+H]+ (176.0917 Da) Chrom->Ion Analyze 4. Orbitrap Mass Analyzer Resolution > 70,000 Ion->Analyze Val1 Validation A: Blank Run (Carryover Check) Val1->Chrom Baseline Control Val2 Validation B: Lock Mass (< 2 ppm Error) Val2->Analyze Real-time Calibration Val3 Validation C: Isotope Match (13C/18O Confirmation) Val3->Analyze Formula Verification

Figure 2: Self-validating HRMS workflow for exact mass determination.

Applications in Drug Development

The precise mass characterization of (S)-4-amino-5-ethoxy-5-oxopentanoic acid is not merely an academic exercise; it is a critical component of pharmaceutical quality control.

During the synthesis of complex APIs, protecting group strategies often involve the esterification of specific reactive sites. If the ethyl ester of L-glutamic acid is not fully hydrolyzed during the final deprotection steps of drug manufacturing, it persists as a closely related impurity. Regulatory agencies (FDA, EMA) require the strict quantification of such impurities. For example, this specific compound is a documented impurity in the synthesis of both Pemetrexed disodium (an essential chemotherapy drug) and Gliclazide (an anti-diabetic medication)[1][2]. Utilizing the exact mass protocol outlined above allows analytical chemists to differentiate this impurity from isobaric interferences in the API matrix with absolute certainty.

References

  • EvitaChem. "Buy (S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride (EVT-3530071)".
  • Achmem. "(S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride".
  • ChemicalBook. "52454-78-1 CAS Manufactory".
  • Anant Pharmaceuticals Pvt. Ltd. "CAS 52454-78-1 L-Glutamic acid alpha-ethyl ester Impurity".
  • AiFChem. "52454-78-1 | (S)-4-Amino-5-ethoxy-5-oxopentanoic acid".

Sources

Exploratory

Thermal stability profile of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid

Thermal Stability Profile of (S)-4-Amino-5-ethoxy-5-oxopentanoic Acid: Mechanisms, Degradation Pathways, and Mitigation Strategies Executive Summary (S)-4-Amino-5-ethoxy-5-oxopentanoic acid (commonly known as L-glutamic...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermal Stability Profile of (S)-4-Amino-5-ethoxy-5-oxopentanoic Acid: Mechanisms, Degradation Pathways, and Mitigation Strategies

Executive Summary

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid (commonly known as L-glutamic acid α-ethyl ester) is a highly versatile chiral intermediate utilized extensively in peptide synthesis and the development of active pharmaceutical ingredients (APIs)[1]. While its structural complexity enables diverse functionalization, it also introduces significant thermodynamic vulnerabilities. As a Senior Application Scientist, I have observed that the primary mode of failure for this compound during scale-up and storage is thermal degradation. This technical guide elucidates the mechanistic causality behind its thermal instability, provides a self-validating experimental protocol for kinetic profiling, and outlines formulation strategies to preserve molecular integrity.

Physicochemical Architecture & Reactivity Profile

To understand the instability of (S)-4-amino-5-ethoxy-5-oxopentanoic acid, we must analyze its molecular topology. The compound features a pentanoic acid backbone containing three reactive nodes:

  • C1: A free γ-carboxylic acid.

  • C4: A primary α-amino group.

  • C5: An α-ethyl ester[1].

The inherent tension in this molecule lies in the spatial proximity between the nucleophilic α-amino group and the electrophilic γ-carboxyl group. In its free base form, the unprotonated nitrogen possesses a lone pair that actively seeks an electrophilic center, setting the stage for spontaneous intramolecular rearrangement[2].

Mechanistic Pathways of Thermal Degradation

Thermal stress acts as the activation energy catalyst for two primary degradation vectors:

Pathway A: Intramolecular Cyclization (The Dominant Vector) When exposed to elevated temperatures, the α-amino group executes a nucleophilic acyl substitution on the γ-carboxylic acid[2]. This reaction expels a water molecule and forces the backbone into a thermodynamically stable 5-membered lactam ring, yielding ethyl (S)-5-oxopyrrolidine-2-carboxylate (a pyroglutamate derivative)[3],[4]. Because 5-membered rings are entropically and enthalpically favored, this pathway dominates the degradation profile.

Pathway B: Hydrolytic Cleavage (Moisture-Dependent) If thermal stress is accompanied by ambient moisture, the C5 ethyl ester becomes susceptible to hydrolysis, cleaving the ethoxy group to yield free L-glutamic acid and ethanol.

Pathways cluster_0 Primary Pathway (Thermal Cyclization) cluster_1 Secondary Pathway (Hydrolysis) A (S)-4-Amino-5-ethoxy-5-oxopentanoic Acid (Intact Precursor) B Nucleophilic Attack by α-Amino Group on γ-Carboxyl Group (Δ > 40°C) A->B D Ester Cleavage (Δ + Moisture) A->D C Ethyl (S)-5-oxopyrrolidine-2-carboxylate (Pyroglutamate Derivative) + H₂O B->C - H₂O E L-Glutamic Acid + Ethanol (Free Amino Acid) D->E - EtOH

Fig 1: Thermal degradation pathways of (S)-4-amino-5-ethoxy-5-oxopentanoic acid.

Experimental Profiling: Self-Validating Forced Degradation Protocol

To accurately quantify the thermal stability of this compound, we employ a forced degradation workflow. The protocol below is designed as a self-validating system: it includes an internal control to ensure that the observed cyclization is strictly a product of the applied thermal stress, not an artifact of the analytical sample preparation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API in a pH 7.4 phosphate buffer to a final concentration of 1.0 mg/mL. Causality: pH 7.4 ensures the amino group is partially deprotonated, mimicking physiological or standard formulation conditions where nucleophilicity is active.

  • Thermal Stress Incubation: Aliquot the solution into sealed amber glass vials. Incubate in a thermocycler at three distinct temperature points: 40°C, 60°C, and 80°C for up to 14 days.

  • Control Validation: Maintain a parallel set of aliquots at -20°C[5]. This serves as the baseline to validate that the LC-MS mobile phase does not induce spontaneous cyclization.

  • Quenching: At designated time points (Day 1, 3, 7, 14), remove the vials and immediately submerge them in an ice bath. Dilute 1:1 with pre-chilled (-20°C) acetonitrile. Causality: Rapid thermal quenching and solvent dilution instantaneously halt the cyclization kinetics, preventing artificial degradation while the sample sits in the autosampler queue.

  • LC-MS Analysis: Inject the quenched samples onto a C18 Reverse-Phase column. Monitor the intact ester (m/z 176.1 [M+H]+) and the pyroglutamate degradant (m/z 158.1 [M+H]+) using Electrospray Ionization Mass Spectrometry (ESI-MS).

Protocol S1 1. Sample Prep (1.0 mg/mL in Buffer) S2 2. Thermal Stress (40°C, 60°C, 80°C) S1->S2 S3 3. Quenching (Ice Bath + ACN) S2->S3 S4 4. LC-MS Analysis (m/z 176.1 & 158.1) S3->S4 S5 5. Kinetic Modeling (Arrhenius Plot) S4->S5

Fig 2: Step-by-step forced degradation and LC-MS kinetic profiling workflow.

Quantitative Data Presentation

The following table summarizes the expected kinetic degradation profile based on standard Arrhenius behavior for glutamic acid ester derivatives[2].

Temperature (°C)Incubation Time (Days)Intact API Remaining (%)Pyroglutamate Yield (%)Calculated Half-Life (t½)
-20°C (Control)14> 99.5%< 0.1%> 2 Years
40°C1482.4%16.1%~ 48 Days
60°C745.2%51.8%~ 6.5 Days
80°C312.7%84.3%~ 28 Hours

(Note: The minor mass balance discrepancy is typically attributed to secondary hydrolytic cleavage via Pathway B).

Formulation & Storage Mitigation Strategies

To circumvent the inherent thermal instability of (S)-4-amino-5-ethoxy-5-oxopentanoic acid, two primary mitigation strategies must be employed during drug development:

  • Salt Formation (Chemical Stabilization): The most effective method to prevent intramolecular cyclization is to synthesize the compound as a hydrochloride salt (i.e., (S)-4-amino-5-ethoxy-5-oxopentanoic acid hydrochloride)[1]. The addition of HCl protonates the α-amino group, converting it to an ammonium cation (-NH3+). This completely eliminates the nitrogen's lone pair, neutralizing its nucleophilicity and effectively shutting down Pathway A.

  • Environmental Controls: Even in salt form, the compound should be stored under strict environmental controls. It must be kept in a dark place, under an inert atmosphere (Argon or Nitrogen), and stored in a freezer at -20°C[5],[6]. This prevents both ambient thermal activation and moisture-driven hydrolysis.

Conclusion

The thermal degradation of (S)-4-amino-5-ethoxy-5-oxopentanoic acid is not a random decomposition event, but a highly predictable, thermodynamically driven intramolecular cyclization. By understanding the causality of the nucleophilic attack, researchers can implement robust quenching protocols during analysis and utilize salt-form stabilization to ensure the integrity of this critical chiral building block.

References

  • EvitaChem. Buy (S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride (EVT-3530071).1

  • Sigma-Aldrich. (S)-4-Amino-5-ethoxy-5-oxopentanoic acid - Properties and Safety.5

  • EvitaChem. (S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride - Storage and Stability.6

  • Taylor & Francis. Computational studies on nonenzymatic pyroglutamylation mechanism of N-terminal glutamic acid residues in aqueous conditions.2

  • ResearchGate. Thermal-induced transformation of glutamic acid to pyroglutamic acid and self-cocrystallization: a charge–density analysis.3

  • Sciencemadness. Preparation of pyroglutamic acid via thermal cyclisation.4

Sources

Foundational

Biosynthetic pathways involving (S)-4-Amino-5-ethoxy-5-oxopentanoic acid

An In-depth Technical Guide to the Synthesis and Potential Biocatalytic Production of (S)-4-Amino-5-ethoxy-5-oxopentanoic Acid Authored by: Gemini, Senior Application Scientist Introduction: A Chiral Building Block at th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Potential Biocatalytic Production of (S)-4-Amino-5-ethoxy-5-oxopentanoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: A Chiral Building Block at the Interface of Chemistry and Biology

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid is a synthetic, chiral amino acid derivative that holds significant promise for researchers, particularly in the fields of medicinal chemistry and drug development. Structurally, it is an ethyl ester derivative of L-glutamic acid, a fundamental proteinogenic amino acid. This modification from a naturally occurring amino acid to a synthetic derivative provides a unique scaffold for creating novel peptides and small molecule therapeutics. Its utility lies in its bifunctional nature, possessing both a free carboxylic acid and an amino group, along with the stereochemically defined center, making it a valuable building block for complex molecular architectures.

While a natural biosynthetic pathway for (S)-4-Amino-5-ethoxy-5-oxopentanoic acid has not been documented, its synthesis and potential applications are of considerable interest. This guide will provide a comprehensive overview of its chemical synthesis, physicochemical properties, and applications. Furthermore, we will explore conceptual biocatalytic and "engineered" biosynthetic pathways, offering a forward-looking perspective on its sustainable production. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar non-natural amino acids in their work.

Chemical Synthesis: A Practical Approach

The primary route to (S)-4-Amino-5-ethoxy-5-oxopentanoic acid is through chemical synthesis, typically starting from L-glutamic acid or its derivatives. The synthesis involves the selective esterification of the γ-carboxylic acid group of glutamic acid.

A common synthetic strategy involves the following key steps:

  • Protection of the α-amino and α-carboxylic acid groups: To selectively modify the γ-carboxylic acid, the other reactive functional groups on the glutamic acid backbone must be protected. The α-amino group is often protected with a Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) group, while the α-carboxylic acid can be protected as a benzyl or methyl ester.

  • Esterification of the γ-carboxylic acid: The free γ-carboxylic acid is then esterified with ethanol in the presence of a suitable acid catalyst or coupling agent.

  • Deprotection: Finally, the protecting groups on the α-amino and α-carboxylic acid groups are removed to yield the final product.

The hydrochloride salt of the compound is often prepared in the final step to improve its stability and solubility in aqueous solutions.[1]

cluster_0 Chemical Synthesis Pathway A L-Glutamic Acid B Protection of α-amino and α-carboxyl groups A->B C Protected Glutamic Acid Derivative B->C D Esterification with Ethanol C->D E Protected (S)-4-Amino-5-ethoxy-5-oxopentanoic acid D->E F Deprotection E->F G (S)-4-Amino-5-ethoxy-5-oxopentanoic acid F->G

Caption: A generalized workflow for the chemical synthesis of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid.

Experimental Protocol: Chemical Synthesis

The following is a representative, step-by-step methodology for the chemical synthesis of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride:

  • Protection of L-Glutamic Acid:

    • Dissolve L-glutamic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium bicarbonate) to protect the α-amino group.

    • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

    • Acidify the reaction mixture and extract the Boc-protected glutamic acid.

  • Esterification:

    • Dissolve the Boc-protected glutamic acid in ethanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP).

    • Reflux the mixture or stir at room temperature until the esterification is complete (monitored by TLC or HPLC).

    • Neutralize the reaction and remove the solvent under reduced pressure.

  • Purification and Deprotection:

    • Purify the resulting Boc-protected ethyl ester by column chromatography.

    • Dissolve the purified intermediate in a suitable solvent (e.g., dioxane or ethyl acetate).

    • Add a solution of hydrochloric acid in the same solvent to cleave the Boc group and form the hydrochloride salt.

    • The product will precipitate and can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Physicochemical Properties and Characterization

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid and its hydrochloride salt are typically white to off-white solids.[2] A summary of their key physicochemical properties is presented in the table below.

Property(S)-4-Amino-5-ethoxy-5-oxopentanoic acid(S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride
Molecular Formula C₇H₁₃NO₄C₇H₁₄ClNO₄
Molecular Weight 175.18 g/mol 211.64 g/mol [1]
CAS Number 52454-78-1[3][4]64942-50-3[2]
Physical Form Solid[3]Solid[2]
Purity Typically ≥97%Typically ≥97%[2]
Storage Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C.[3]Store at room temperature.[2]
Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the presence of all expected functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and confirm the elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique is crucial for confirming the enantiomeric purity of the (S)-isomer.

Applications in Research and Drug Development

The unique structure of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid makes it a versatile tool in several areas of research and development:

  • Peptide Synthesis: It can be incorporated into peptide chains to create non-natural peptides with potentially enhanced stability, altered conformation, or novel biological activities.[1]

  • Medicinal Chemistry: As a chiral building block, it serves as a starting material for the synthesis of more complex molecules with therapeutic potential. Glutamic acid and its derivatives are known to play roles in various physiological and pathological processes, including cancer and neurotransmission.[5][6][7] Therefore, synthetic derivatives like this compound are valuable for developing novel therapeutic agents that can modulate these pathways.[8][9]

  • Biochemical Research: It can be used in studies exploring metabolic pathways and enzyme interactions, potentially as a substrate or inhibitor for enzymes that process glutamic acid.[1]

Biocatalytic and "Engineered" Biosynthetic Approaches: A Future Perspective

While (S)-4-Amino-5-ethoxy-5-oxopentanoic acid is currently produced via chemical synthesis, there is growing interest in developing biocatalytic and engineered biosynthetic routes for the production of non-natural amino acids. These approaches offer the potential for more sustainable and stereoselective synthesis.

The Natural Precursor: L-Glutamic Acid Biosynthesis

The biosynthesis of L-glutamic acid, the natural precursor to our target molecule, is a central pathway in metabolism. It is primarily synthesized from α-ketoglutarate, an intermediate of the citric acid cycle, through the action of glutamate dehydrogenase or aminotransferases.

cluster_1 Conceptual Biocatalytic Pathway A α-Ketoglutaric acid ethyl ester B Transaminase (TA) A->B Transamination C (S)-4-Amino-5-ethoxy-5-oxopentanoic acid B->C E Keto-acid by-product (e.g., Pyruvate) B->E D Amino Donor (e.g., Alanine) D->B

Caption: A conceptual biocatalytic route for the synthesis of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid.

Conceptual Biocatalytic Synthesis

A plausible biocatalytic route to (S)-4-Amino-5-ethoxy-5-oxopentanoic acid could involve a two-step enzymatic process starting from a readily available precursor:

  • Esterification: The starting material, α-ketoglutaric acid, could be enzymatically esterified to α-ketoglutaric acid diethyl ester using a lipase or an esterase in the presence of ethanol.

  • Transamination: The resulting keto-ester could then be subjected to a transamination reaction using a stereoselective transaminase (TA) to introduce the amino group at the α-position, yielding the desired (S)-enantiomer.

Experimental Protocol: Conceptual Biocatalytic Transamination

The following protocol outlines a general procedure for a lab-scale biocatalytic transamination:

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

    • Add the substrate, α-ketoglutaric acid ethyl ester, to the desired final concentration.

    • Add an amino donor, such as L-alanine or isopropylamine, in excess.

    • Add the cofactor pyridoxal 5'-phosphate (PLP).

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding a suitable transaminase enzyme (either as a purified enzyme or as whole cells expressing the enzyme).

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation.

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC-MS.

    • Once the reaction has reached completion, terminate it by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat treatment).

    • Remove the denatured enzyme by centrifugation.

  • Product Isolation:

    • Isolate the product from the reaction mixture using techniques such as ion-exchange chromatography or extraction.

Conclusion and Future Perspectives

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid stands as a valuable synthetic building block with significant potential in drug discovery and peptide synthesis. While its production currently relies on chemical methods, the future may see the emergence of biocatalytic and engineered biosynthetic pathways. Such advancements would not only offer more sustainable production routes but could also open up possibilities for creating a wider diversity of non-natural amino acids for scientific exploration. The continued development of novel enzymes and metabolic engineering strategies will be crucial in realizing the full potential of these "unnatural" yet highly valuable molecules.

References

  • Butt, A. M., & Ali, A. (2013). Glutamic acid and its derivatives: candidates for rational design of anticancer drugs. PubMed.
  • Ali, A., & Butt, A. M. (2013). Glutamic Acid and Its Derivatives: Candidates for Rational Design of Anticancer Drugs. Taylor & Francis Online.
  • Taurines, R., et al. (2014).
  • EvitaChem. (n.d.). (S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride. EvitaChem.
  • Sanduleac, A., et al. (2023).
  • Sanduleac, A., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods.
  • Sigma-Aldrich. (n.d.). (S)-4-Amino-5-ethoxy-5-oxopentanoic acid. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). (S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride. Sigma-Aldrich.
  • BLDpharm. (n.d.). 52454-78-1|(S)-4-Amino-5-ethoxy-5-oxopentanoic acid. BLDpharm.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Downstream Esterification of (S)-4-Amino-5-ethoxy-5-oxopentanoic Acid

Introduction & Mechanistic Rationale (S)-4-Amino-5-ethoxy-5-oxopentanoic acid , commonly referred to as L-glutamic acid α-ethyl ester (H-Glu-OEt), is a highly valuable chiral building block utilized extensively in solid-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid , commonly referred to as L-glutamic acid α-ethyl ester (H-Glu-OEt), is a highly valuable chiral building block utilized extensively in solid-phase peptide synthesis, prodrug formulation, and the engineering of biodegradable pseudo-poly(amino acids)[1].

The regioselective esterification of L-glutamic acid presents a fundamental synthetic challenge. Glutamic acid possesses two carboxylic acid moieties: the α-carboxyl and the γ-carboxyl. Direct Fischer esterification using ethanol and an acid catalyst predominantly yields the γ-ethyl ester or the α,γ-diethyl ester. This regioselectivity is driven by two factors:

  • Steric Hindrance: The α-carbon is significantly more sterically crowded than the γ-carbon.

  • Inductive Deactivation: The adjacent protonated α-amino group exerts a strong electron-withdrawing inductive effect, deactivating the α-carbonyl carbon toward nucleophilic attack by the alcohol.

To successfully synthesize the α-ethyl ester without modifying the γ-position, an orthogonal protection strategy is required. This application note details the upstream regioselective synthesis of the α-ethyl ester using a γ-benzyl protected intermediate[2], as well as the downstream protocols for functionalizing the free γ-carboxyl group via Steglich esterification[3].

Upstream Protocol: Regioselective Synthesis of the α-Ethyl Ester

To circumvent the natural reactivity preference of glutamic acid, L-glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH) is utilized as the starting material. The free α-carboxyl is esterified, followed by the selective catalytic hydrogenolysis of the γ-benzyl group.

UpstreamWorkflow N1 H-Glu(OBzl)-OH (Starting Material) N2 H-Glu(OBzl)-OEt (Intermediate) N1->N2 SOCl2, EtOH 0°C to RT (α-Esterification) N3 (S)-4-Amino-5-ethoxy- 5-oxopentanoic acid (Target) N2->N3 H2, 10% Pd/C EtOH, RT (γ-Deprotection)

Workflow for the regioselective synthesis of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid.

Step-by-Step Methodology

Phase 1: α-Esterification via Thionyl Chloride Activation Causality: Thionyl chloride (SOCl₂) reacts with ethanol to generate HCl in situ and forms a highly reactive alkyl chlorosulfite intermediate. This aggressive activation overcomes the steric and electronic deactivation of the α-carboxyl group.

  • Suspend H-Glu(OBzl)-OH (1.0 eq) in anhydrous ethanol (0.5 M concentration) in a round-bottom flask purged with nitrogen.

  • Cool the suspension to 0 °C using an ice bath.

  • Add SOCl₂ (1.2 eq) dropwise over 30 minutes. Critical Insight: Strict temperature control during addition prevents the exothermic generation of HCl from causing unwanted transesterification at the γ-position.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Concentrate the mixture in vacuo to yield the crude H-Glu(OBzl)-OEt hydrochloride salt as a viscous oil or white solid.

Phase 2: γ-Deprotection via Catalytic Hydrogenolysis Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves benzyl esters via hydrogenolysis, leaving aliphatic esters (like the α-ethyl ester) completely intact[2].

  • Dissolve the crude H-Glu(OBzl)-OEt · HCl (5.0 g) in 150 mL of absolute ethanol.

  • Carefully add 10% Pd/C (0.4 g, ~10% w/w) to the solution[2].

  • Purge the reaction vessel with hydrogen gas (using a balloon or Parr shaker at 1 atm) and stir vigorously for 2.5 hours at room temperature[2].

  • Filter the reaction mixture through a tightly packed Celite pad to safely remove the pyrophoric palladium catalyst.

  • Evaporate the filtrate to a minimal volume and precipitate the product by dropwise addition into cold diethyl ether (50 mL)[2].

  • Filter and dry the white precipitate in vacuo at 30 °C to yield pure (S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride[2].

Downstream Protocol: γ-Carboxyl Functionalization

Once (S)-4-Amino-5-ethoxy-5-oxopentanoic acid is isolated, researchers frequently need to esterify the free γ-carboxyl group to conjugate drugs, fluorophores, or polymer linkers.

The Lactamization Trap: Attempting to directly activate the γ-carboxyl group while the α-amino group is unprotected will result in rapid intramolecular nucleophilic attack. This side reaction forms a highly stable 5-membered pyroglutamate (lactam) ring, destroying the yield. Therefore, N-protection is an absolute prerequisite [3].

DownstreamWorkflow N1 (S)-4-Amino-5-ethoxy- 5-oxopentanoic acid N2 Boc-Glu(OH)-OEt (N-Protected) N1->N2 Boc2O, Et3N Dioxane/H2O N4 Pyroglutamate Derivative (Undesired Lactam) N1->N4 Direct Activation (No N-protection) N3 Boc-Glu(OR)-OEt (Target γ-Ester) N2->N3 R-OH, EDC, DMAP DCM, 0°C to RT

Downstream γ-esterification highlighting the necessity of N-protection to prevent lactamization.

Step-by-Step Methodology: Steglich Esterification

Causality: The Steglich esterification utilizes EDC (a water-soluble carbodiimide) to activate the carboxylic acid into an O-acylisourea. DMAP acts as a superior acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate. This prevents the undesired O-to-N acyl shift that typically plagues carbodiimide couplings, ensuring high ester yields under mild conditions[3].

  • N-Protection: React (S)-4-Amino-5-ethoxy-5-oxopentanoic acid with Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and Triethylamine (2.5 eq) in a 1:1 Dioxane/Water mixture for 4 hours. Acidify, extract with ethyl acetate, and concentrate to yield Boc-Glu(OH)-OEt.

  • Activation: Dissolve Boc-Glu(OH)-OEt (1.0 eq) and the target alcohol (R-OH, 1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C to suppress the formation of inactive N-acylurea byproducts.

  • Add EDC·HCl (1.2 eq) followed immediately by DMAP (0.1 eq)[3].

  • Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove DMAP and unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized reaction parameters and expected outcomes for the esterification workflows described above.

Reaction PhaseReagents / CatalystSolventTempTypical YieldKey Mechanistic Observation
α-Esterification SOCl₂, EtOHAnhydrous EtOH0 °C → RT>90%Highly regioselective; strict temperature control avoids γ-transesterification.
γ-Deprotection 10% Pd/C, H₂ gasAbsolute EtOHRT93%Clean benzylic cleavage; aliphatic α-ethyl ester remains fully intact[2].
γ-Esterification (Unprotected) EDC, DMAP, R-OHDCMRT<10%Failure state. Major side product is the pyroglutamate derivative due to lactamization.
γ-Esterification (Boc-Protected) EDC, DMAP, R-OHDCM0 °C → RT85–95%DMAP effectively suppresses the O-to-N acyl shift; produces high yields of the target γ-ester[3].

References

  • SYNTHESIS AND COLLOIDAL PROPERTIES OF POLYESTERS BASED ON GLUTAMIC ACIDS AND GLYCOLS OF DIFFERENT NATURE Source: Lviv Polytechnic National University URL:[Link]

Sources

Application

Synthesis and Application of (S)-4-Amino-5-ethoxy-5-oxopentanoic Acid in Medicinal Chemistry

Structural Nuance and Chemical Identity In medicinal chemistry and advanced peptide synthesis, regiocontrol is paramount. (S)-4-Amino-5-ethoxy-5-oxopentanoic acid —more commonly known in peptide chemistry as L-glutamic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Nuance and Chemical Identity

In medicinal chemistry and advanced peptide synthesis, regiocontrol is paramount. (S)-4-Amino-5-ethoxy-5-oxopentanoic acid —more commonly known in peptide chemistry as L-glutamic acid α-ethyl ester or H-Glu(OH)-OEt —is a critical chiral building block[1].

Understanding its nomenclature is essential for predicting its reactivity. In the IUPAC name, the 5-carbon aliphatic chain is numbered starting from the highest-priority functional group: the free carboxylic acid (C1). The esterified carbonyl is at C5, and the chiral amino group is at C4. However, relative to the glutamic acid backbone, the carboxyl group adjacent to the amine (the α-carboxyl) is the one that is ethylated (C5 in IUPAC), leaving the distal γ-carboxyl (C1 in IUPAC) free. This specific structural arrangement allows chemists to selectively couple the γ-carboxyl group while the α-position remains protected[1].

Physicochemical Specifications

To ensure reproducibility in synthetic workflows, the physical parameters of the starting material must be strictly controlled.

PropertySpecification
IUPAC Name (S)-4-Amino-5-ethoxy-5-oxopentanoic acid
Common Synonyms L-Glutamic acid 1-ethyl ester; H-Glu-OEt
CAS Number 52454-78-1 (Free base) / 64942-50-3 (HCl salt)
Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
Purity Standard ≥97%
Storage Conditions -20°C, inert atmosphere, protect from light

Mechanistic Strategy: Orthogonal Deprotection

Direct esterification of unprotected L-glutamic acid with ethanol and an acid catalyst predominantly yields the γ-ethyl ester due to the steric hindrance surrounding the α-carboxyl group. Therefore, synthesizing the α-ethyl ester requires an orthogonal protection strategy.

The most robust method involves starting with an N-protected derivative, such as 5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid (Z-Glu(OH)-OEt). The benzyloxycarbonyl (Z or Cbz) protecting group is uniquely suited for this pathway because it can be cleaved via catalytic hydrogenolysis under strictly neutral conditions. This prevents the base- or acid-catalyzed hydrolysis of the delicate α-ethyl ester, yielding the target zwitterionic building block with high enantiomeric fidelity[2].

Workflow N1 N-Protected Precursor Z-Glu(OH)-OEt N2 Hydrogenolysis H2, 10% Pd/C N1->N2 N3 Target Building Block (S)-4-Amino-5-ethoxy- 5-oxopentanoic acid N2->N3 Deprotection N4 Peptide Coupling γ-Carboxyl Activation N3->N4 EDC/HOBt N5 API Synthesis (e.g., Trofinetide) N4->N5

Figure 1: Orthogonal deprotection workflow for (S)-4-Amino-5-ethoxy-5-oxopentanoic acid synthesis.

Validated Experimental Protocol: Catalytic Hydrogenation

The following protocol details the hydrogenolysis of Z-Glu(OH)-OEt to yield (S)-4-Amino-5-ethoxy-5-oxopentanoic acid. This method is designed as a self-validating system; if the causality of each step is respected, the built-in quality control metrics will confirm success[2].

Materials Required
  • Substrate: Z-Glu(OH)-OEt (5.0 g, 16.2 mmol)

  • Solvent: Absolute Ethanol (EtOH, 150 mL)

  • Catalyst: 10% Palladium on Carbon (Pd/C, 0.4 g)

  • Precipitation Solvent: Diethyl Ether (Et₂O, 50 mL)

  • Equipment: Hydrogen balloon/Parr shaker, Celite pad, vacuum oven.

Step-by-Step Methodology
  • Substrate Solvation: Dissolve 5.0 g of Z-Glu(OH)-OEt in 150 mL of absolute ethanol in a flame-dried round-bottom flask.

    • Causality: Absolute ethanol is mandated to prevent water-mediated hydrolysis of the α-ethyl ester during the extended reaction time.

  • Catalyst Introduction: Purge the flask with Argon, then carefully add 0.4 g of 10% Pd/C.

    • Causality: Dry Pd/C is highly pyrophoric when exposed to oxygen and solvent vapors. Inerting the atmosphere prevents spontaneous ignition and ensures catalyst efficacy.

  • Hydrogenolysis: Evacuate the inert gas and introduce a Hydrogen (H₂) atmosphere. Stir vigorously at 20–25 °C for 2.5 hours.

    • Causality: The palladium surface adsorbs H₂, facilitating the specific cleavage of the benzyl-oxygen bond. This releases toluene and carbon dioxide as volatile byproducts, leaving the ester untouched.

  • Filtration: Filter the crude reaction mixture through a tightly packed Celite pad.

    • Causality: Standard filter paper cannot trap nanoscale palladium particles. Celite provides a tortuous path that effectively sequesters the heavy metal, preventing API contamination.

  • Concentration & Precipitation: Evaporate the ethanolic filtrate under reduced pressure to a viscous residue. Add this residue dropwise into 50 mL of ice-cold diethyl ether (Et₂O) under rapid stirring.

    • Causality: The target compound is a highly polar zwitterion, making it completely insoluble in non-polar Et₂O. Dropwise addition forces rapid, high-purity crystallization while lipophilic impurities (e.g., residual toluene) remain dissolved.

  • Isolation: Filter the white precipitate, wash with 10 mL of cold Et₂O, and dry in a vacuum oven at 30 °C. (Expected Yield: ~2.6 g, 93%).

Quality Control & Validation (Self-Validating Metrics)

To verify the integrity of the synthesized batch, compare against the following standardized analytical benchmarks[2]:

  • TLC: R_f = 0.65 (Mobile phase: CHCl₃/MeOH/NH₃ 2:2:1).

  • Optical Rotation: [α]²⁰D = +27.0 (c = 2, 1 M HCl). Deviation indicates racemization during synthesis.

  • ¹H-NMR (D₂O/Acidic): δ 4.10 (2H, m, -CH₂CH₃), 3.37 (1H, m, -CHNH₂), 1.20 (3H, t, J = 7.0 Hz, -CH₂CH₃). The presence of the 1.20 ppm triplet confirms the ester remains intact.

Applications in Medicinal Chemistry

The regioselective nature of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid makes it indispensable in modern drug development:

  • Synthesis of Trofinetide (NNZ-2566): Trofinetide is a neuroprotective tripeptide (Gly-MePro-Glu) utilized in the treatment of Rett syndrome. During its industrial synthesis, the α-carboxyl of the glutamic acid residue must be protected to prevent polymerization and ensure the peptide bond forms exclusively at the γ-position. (S)-4-Amino-5-ethoxy-5-oxopentanoic acid (often denoted as Gly-MePro-Glu-OEt in intermediate stages) serves as the exact structural precursor required for this orthogonal synthesis[3],[4].

  • Polymer-Supported Chiral Catalysts: In advanced materials chemistry, this compound is polymerized with DL-cysteine to create tunable amino acid polymers. These polymers act as highly efficient, recoverable carriers for chiral ligands (such as bisoxazolines) used to catalyze asymmetric Henry reactions, achieving enantiomeric excesses of up to 90%[5].

References

  • World Intellectual Property Organization (WIPO). "Compositions of Trofinetide." Google Patents (WO2021026066A1).
  • Han, X., et al. "Synthesis of Amino Acid Polymers and Applications." Chemical Journal of Chinese Universities. Available at:[Link]

Sources

Method

Preparation of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid Stock Solutions for Assays

Application Note & Standard Operating Procedure Executive Summary & Mechanistic Context (S)-4-Amino-5-ethoxy-5-oxopentanoic acid, widely known as L-Glutamic acid α-ethyl ester (H-Glu(OEt)-OH), is a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Standard Operating Procedure

Executive Summary & Mechanistic Context

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid, widely known as L-Glutamic acid α-ethyl ester (H-Glu(OEt)-OH), is a critical intermediate and prodrug model utilized extensively in peptide synthesis, medicinal chemistry, and biochemical assays. The presence of the α-ethyl ester masks the α-carboxylic acid, reducing the molecule's overall polarity and preventing premature side reactions during solid-phase peptide synthesis (SPPS). In biological contexts, it serves as an excellent substrate for esterase-cleavage assays.

Expertise & Causality: The formulation of stock solutions for this compound requires a strict understanding of its hydrolysis kinetics. The ester bond is highly susceptible to both base-catalyzed chemical hydrolysis and enzymatic cleavage. Consequently, the choice of solvent, pH, and storage temperature directly dictates the half-life of the intact ester in solution. Failing to control these variables results in the rapid, silent conversion of the ester back into free L-glutamic acid, completely confounding downstream assay data[1].

Physicochemical Properties & Causality in Solution Design

Understanding the physicochemical properties of the compound is the first step in designing a self-validating protocol. The compound is commercially available either as a free base or a hydrochloride (HCl) salt. The HCl salt (CAS: 64942-50-3) is highly preferred for aqueous assays due to its superior solubility profile and inherent slight acidity when dissolved, which temporarily protects the ester bond.

Table 1: Physicochemical Properties & Formulation Implications

PropertyValueImplication for Stock Preparation
IUPAC Name (S)-4-amino-5-ethoxy-5-oxopentanoic acid HClDefines the stereochemistry (L-isomer) and salt form.
CAS Number 64942-50-3 (HCl salt)Ensure the correct, highly soluble salt form is utilized.
Molecular Weight 211.64 g/mol Required for precise molarity calculations.
Solubility High in H₂O; Soluble in DMSOAllows for both aqueous and non-aqueous stock formulations.
Stability (Aqueous) pH-dependent (Optimal at pH 4.0 - 6.0)High pH (>7.4) exponentially accelerates base-catalyzed ester hydrolysis[2].

Reagent Selection & Preparation Logistics

  • (S)-4-Amino-5-ethoxy-5-oxopentanoic acid HCl: Ensure >97% purity. Store the lyophilized powder in a desiccator at room temperature or 4°C under an inert atmosphere.

  • Solvent 1 (For immediate aqueous assays): Ultrapure water (ddH₂O) or slightly acidic buffer (e.g., 50 mM MES, pH 6.0). Causality: Amino acid esters exhibit maximum stability in slightly acidic environments. Physiological pH (7.4) is acceptable only for immediate use, as the half-life of the ester decreases significantly in neutral to alkaline conditions[1].

  • Solvent 2 (For long-term cryopreservation): Anhydrous Dimethyl Sulfoxide (DMSO). Causality: Excluding water entirely prevents the spontaneous nucleophilic attack of the ester bond during freeze-thaw cycles, preserving the molecule's integrity for months.

Step-by-Step Protocols: Aqueous & Non-Aqueous Stock Generation

Protocol A: Preparation of 100 mM Aqueous Stock (For Immediate Use)
  • Equilibration: Allow the sealed vial of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid HCl to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Weighing: Accurately weigh 21.16 mg of the compound using an analytical balance.

  • Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of ddH₂O or MES buffer (pH 6.0).

  • Agitation: Vortex gently for 30–60 seconds. The HCl salt will dissolve rapidly to yield a clear, colorless solution.

  • Sterilization (Optional): If integrating into cell-based assays, pass the solution through a 0.22 µm PES syringe filter.

  • Usage: Use immediately. Do not store aqueous stocks at 4°C for more than 24 hours to prevent background hydrolysis to free L-glutamic acid.

Protocol B: Preparation of 250 mM DMSO Stock (For Long-Term Cryopreservation)
  • Weighing: Weigh 52.91 mg of the compound.

  • Dissolution: Add 1.0 mL of Anhydrous DMSO (ensure the DMSO is strictly anhydrous and stored over molecular sieves).

  • Aliquotting: Divide the stock into 50 µL single-use aliquots in cryogenic vials. Causality: Single-use aliquots prevent atmospheric moisture from entering the main stock during repeated freeze-thaw cycles, which would otherwise initiate hydrolysis.

  • Storage: Store at -20°C or -80°C for up to 6 months.

Experimental Workflows & Visualizations

Workflow A Weigh (S)-4-Amino-5-ethoxy- 5-oxopentanoic acid HCl B Dissolve in ddH2O (or Assay Buffer pH 6.0-7.0) A->B Aqueous Assay C Dissolve in Anhydrous DMSO (For Long-Term Storage) A->C Cryopreservation D Filter Sterilize (0.22 µm) B->D E Aliquot & Freeze (-20°C) C->E F Working Solution (Dilute immediately before use) D->F E->F Thaw & Dilute

Workflow for the preparation and storage of H-Glu(OEt)-OH stock solutions.

Hydrolysis Prodrug (S)-4-Amino-5-ethoxy- 5-oxopentanoic acid (Intact Ester) Hydrolysis Base-Catalyzed or Enzymatic Hydrolysis (H2O / OH- / Esterases) Prodrug->Hydrolysis Glutamate L-Glutamic Acid (Active/Free Acid) Hydrolysis->Glutamate Ethanol Ethanol (Byproduct) Hydrolysis->Ethanol

Degradation pathway of L-Glutamic acid α-ethyl ester via hydrolysis.

Quality Control & Analytical Validation: A Self-Validating System

To ensure the trustworthiness of the assay, the protocol must function as a self-validating system. The primary risk in utilizing (S)-4-Amino-5-ethoxy-5-oxopentanoic acid is the silent, spontaneous hydrolysis of the ester bond, which yields free L-glutamic acid. Because free L-glutamate is a potent excitatory neurotransmitter and a highly reactive species in peptide coupling, its unquantified presence will critically confound downstream data[2].

Validation Protocol:

  • Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS).

  • Validation Metric: Monitor the disappearance of the intact ester peak (m/z 176 for the free base [M+H]⁺) and the appearance of the L-glutamic acid peak (m/z 148 [M+H]⁺).

  • Acceptance Criteria: A working stock must contain <2% free L-glutamic acid . If the L-glutamic acid peak exceeds this threshold, the stock has been compromised by moisture or alkaline exposure and must be discarded.

References[2] Sigma-Aldrich. "(S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride | 64942-50-3". MilliporeSigma. URL:https://www.sigmaaldrich.com/US/en/product/aldrich/64942[1] Mahfouz, N. M., & Hassan, M. A. (2001). "Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility". Journal of Pharmacy and Pharmacology, 53(6), 841-848. URL:https://pubmed.ncbi.nlm.nih.gov/11428522/[3] Yang, C., Gao, H., & Mitra, A. K. (2001). "Chemical stability, enzymatic hydrolysis, and nasal uptake of amino acid ester prodrugs of acyclovir". Journal of Pharmaceutical Sciences, 90(5), 617-624. URL:https://pubmed.ncbi.nlm.nih.gov/11335960/

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (S)-4-Amino-5-ethoxy-5-oxopentanoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid (commonly known as L-glutamic acid α-ethyl ester, CAS 52454-78-1). This chiral compound is a highly sought-after build...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid (commonly known as L-glutamic acid α-ethyl ester, CAS 52454-78-1). This chiral compound is a highly sought-after building block in peptide synthesis and the development of neuroprotective therapeutics[1],[2].

Synthesizing the α-monoester with high regioselectivity—while preventing its rapid degradation into pyroglutamate—requires precise control over reaction kinetics and thermodynamics. This guide provides drug development professionals with a self-validating protocol and troubleshooting insights to maximize synthetic yield.

Critical Workflow & Mechanistic Strategy

Direct esterification of L-glutamic acid with ethanol predominantly yields the γ-ester due to steric hindrance at the α-position. To achieve high yields of the α-ester, the industry-standard approach utilizes the regioselective ring-opening of an N-protected glutamic anhydride[3].

Workflow A N-Cbz-L-Glutamic Acid B N-Cbz-L-Glutamic Anhydride A->B Ac2O, Δ C Regioselective Ring Opening B->C EtOH, DIPEA -15°C D N-Cbz-α-Ethyl Ester (DCHA Salt) C->D DCHA Crystallization E (S)-4-Amino-5-ethoxy- 5-oxopentanoic acid D->E 1. H+, 2. H2, Pd/C 3. HCl

Fig 1. Regioselective synthesis workflow for (S)-4-Amino-5-ethoxy-5-oxopentanoic acid.

Data-Driven Regioselectivity Optimization

The nucleophilic attack of ethanol on N-Cbz-L-glutamic anhydride can occur at either the α- or γ-carbonyl. While steric factors normally drive nucleophiles to the less-hindered γ-carbonyl, leveraging the strong inductive effect of the N-Cbz group at sub-zero temperatures enhances the electrophilicity of the α-carbonyl. The data below illustrates how temperature and base selection dictate the isomer ratio.

Table 1: Effect of Base and Temperature on Anhydride Ring-Opening Regioselectivity

Reaction ConditionBase / AdditiveTemperatureα-Ester Yield (%)γ-Ester Yield (%)
StandardTEA (1.0 eq)25°C4258
CooledTEA (1.0 eq)0°C5149
Bulky BaseDIPEA (1.2 eq)-15°C6832
Optimized + Resolution DIPEA + DCHA -15°C >85 (Isolated) <2 (in precipitate)

Self-Validating Experimental Protocol

This protocol integrates built-in validation checks to ensure causality and prevent downstream failures.

Step 1: Anhydride Formation
  • Suspend 100 g of N-Cbz-L-glutamic acid in 400 mL of acetic anhydride ( Ac2​O ).

  • Stir at 60°C for 2 hours until the mixture becomes completely homogeneous.

  • Evaporate excess Ac2​O under reduced pressure to yield crude N-Cbz-L-glutamic anhydride.

  • Self-Validation Check: Spot the residue on TLC (CHCl3/MeOH 9:1). The disappearance of the starting material ( Rf​ ~0.2) and the appearance of a new UV-active spot ( Rf​ ~0.8) confirms complete conversion.

Step 2: Regioselective Ring Opening & Resolution
  • Dissolve the crude anhydride in 500 mL of anhydrous ethanol.

  • Cool the reaction mixture strictly to -15°C using an ice/salt bath.

  • Dropwise add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) over 30 minutes. Stir for 4 hours at -15°C.

  • Add 1.0 equivalent of dicyclohexylamine (DCHA), followed by 500 mL of ethyl acetate. Store at 4°C overnight.

  • Filter the selectively crystallized N-Cbz-L-glutamic acid α-ethyl ester DCHA salt and wash with cold ethyl acetate.

Step 3: Deprotection and Salt Formation
  • Partition the DCHA salt between ethyl acetate (1 L) and 1M aqueous KHSO4​ (1 L) to remove the DCHA.

  • Self-Validation Check: Test the pH of the aqueous layer. It must remain <3 to ensure complete protonation and partitioning of DCHA into the aqueous phase.

  • Concentrate the organic layer and dissolve the residue in 500 mL of ethanol[3].

  • Add 10% Pd/C catalyst (10% w/w) and stir under an H2​ atmosphere (1 atm) for 3 hours. Filter through Celite.

  • Immediately add 1.1 equivalents of HCl in dioxane to the filtrate. Precipitate the final product using diethyl ether.

Troubleshooting & FAQs

Q1: Why is my yield of the α-ester so low during the anhydride ring-opening step? A: If you are operating at room temperature or using a small, unhindered base, the thermodynamic preference for the less sterically hindered γ-carbonyl takes over. Solution: You must use a bulky base like DIPEA and strictly control the temperature between -20°C and -15°C. The bulky base sterically hinders the γ-attack, while the low temperature allows the inductive pull of the adjacent N-Cbz group to make the α-carbonyl the kinetically favored electrophile.

Q2: The palladium on carbon (Pd/C) catalyst seems to lose activity during the deprotection step. How can I ensure complete conversion? A: Traces of dicyclohexylamine (DCHA) carried over from the resolution step are notorious for poisoning Pd/C catalysts. Solution: Perform a rigorous acidic wash (Step 3.1) using 1M KHSO4​ . Do not use weaker acids, as incomplete removal of the bulky amine will instantly deactivate the palladium surface, halting the hydrogenolysis of the Cbz group.

Q3: I am seeing a significant impurity in my final product that lacks the primary amine peak in NMR. What is causing this degradation? A: You are observing the formation of ethyl 5-oxopyrrolidine-2-carboxylate (a pyroglutamate derivative). Free α-amino esters are highly unstable and prone to intramolecular aminolysis, where the free amino group attacks the γ-carboxylic acid to form a 5-membered lactam. Solution: Never isolate or store the compound as a free base. Always convert it immediately to the hydrochloride salt (CAS 64942-50-3)[4]. The protonation of the primary amine eliminates its nucleophilicity, effectively shutting down the cyclization pathway.

SideReaction A Free Base: (S)-4-Amino-5-ethoxy- 5-oxopentanoic acid B Intramolecular Aminolysis (Nucleophilic Attack) A->B Heat / Basic pH D Hydrochloride Salt (Stable Product) A->D + HCl (Protonation prevents cyclization) C Ethyl 5-oxopyrrolidine-2-carboxylate (Pyroglutamate Impurity) B->C - H2O

Fig 2. Degradation pathway of the free base into pyroglutamate and HCl stabilization.

References

  • US11866406B2 - Compositions of trofinetide - Google P

Sources

Optimization

Troubleshooting poor solubility of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid in organic solvents

Welcome to the technical support center for (S)-4-Amino-5-ethoxy-5-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (S)-4-Amino-5-ethoxy-5-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the handling and use of this compound, with a primary focus on its solubility in organic solvents. Our goal is to equip you with the scientific understanding and practical methodologies to overcome these experimental hurdles.

Troubleshooting Poor Solubility

The inherent chemical structure of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid, possessing both a basic amino group and an acidic carboxylic acid group, leads to the formation of a zwitterion at its isoelectric point. This zwitterionic nature significantly contributes to its poor solubility in many organic solvents. The following troubleshooting guide provides a systematic approach to address this issue.

Q1: I am observing very low solubility of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid in my organic solvent. What is the underlying cause and what are my initial steps?

Answer: The poor solubility of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid in many organic solvents stems from its zwitterionic character. In its solid state and in solutions near its isoelectric point, the molecule exists as a salt with a positive charge on the amino group and a negative charge on the carboxyl group. This high polarity and the strong intermolecular forces make it more soluble in polar solvents like water and less soluble in non-polar organic solvents.[1][2][3]

Your initial troubleshooting should follow a logical progression to identify a suitable solvent system.

Experimental Workflow: Initial Solubility Assessment

cluster_0 Phase 1: Initial Observation & Solvent Screening cluster_1 Phase 2: Solubility Enhancement Strategy A Poor solubility observed in initial organic solvent B Perform Systematic Solvent Screening A->B Start Troubleshooting C Analyze Solubility Data B->C Collect Data D Is solubility sufficient for the intended application? C->D Evaluate E Proceed with Experiment D->E Yes F Select Solubility Enhancement Technique D->F No

Caption: Initial workflow for addressing poor solubility.

Step-by-Step Protocol: Systematic Solvent Screening

  • Solvent Selection: Choose a range of solvents with varying polarities. See the table below for a suggested list.

  • Sample Preparation: Accurately weigh a small amount of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid (e.g., 5 mg) into separate vials.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the vial.

  • Equilibration: Vigorously stir or sonicate the mixture at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Observation: Visually inspect for complete dissolution.

  • Incremental Solvent Addition: If the solid has not dissolved, add another measured volume of the solvent and repeat the equilibration and observation steps. Continue this process until the solid dissolves or a practical volume limit is reached.

  • Quantification: Calculate the approximate solubility in mg/mL.

  • Repeat: Repeat for all selected solvents.

Table 1: Suggested Solvents for Screening and Expected Solubility

SolventPolarity IndexExpected Solubility of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid
Water10.2High[4][5]
Methanol5.1Low to Moderate[6]
Ethanol4.3Low[6]
Isopropanol3.9Very Low[6]
Acetonitrile5.8Very Low[6]
Dichloromethane (DCM)3.1Very Low[6]
Ethyl Acetate4.4Very Low[6]
N,N-Dimethylformamide (DMF)6.4Moderate to High
Dimethyl Sulfoxide (DMSO)7.2High

Expected solubility is based on data for similar amino acid esters like L-glutamic acid 5-methyl ester and general principles of amino acid solubility.[6]

Q2: Solvent screening did not yield a suitable solvent. How can I chemically modify the compound to improve its solubility in organic media?

Answer: When simple solvent screening fails, chemical modification is a powerful strategy. The goal is to disrupt the zwitterionic form, which can be achieved through pH adjustment or salt formation.

1. pH Adjustment

By adding an acid or a base, you can shift the equilibrium from the zwitterionic form to either a cationic or anionic form, which often exhibit higher solubility in organic solvents.[1][3][7]

  • Acidification (pH < pI): Adding a non-nucleophilic acid (e.g., trifluoroacetic acid, TFA, or a solution of HCl in an organic solvent) will protonate the carboxylate group, leaving a net positive charge on the amino group. The resulting cationic species can exhibit improved solubility.

  • Basification (pH > pI): Adding a non-nucleophilic base (e.g., triethylamine, TEA, or N,N-diisopropylethylamine, DIPEA) will deprotonate the ammonium group, leaving a net negative charge on the carboxylate group. The resulting anionic species may also have enhanced solubility.

Step-by-Step Protocol: pH Adjustment for Solubility Enhancement

  • Solvent Selection: Choose an organic solvent in which the uncharged or charged form of the molecule is likely to be soluble (e.g., DCM, THF, or acetonitrile).

  • Suspension: Create a suspension of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid in the chosen solvent.

  • Titration: Slowly add a dilute solution of acid (e.g., 1M HCl in dioxane or a few drops of TFA) or base (e.g., TEA) to the suspension while stirring.

  • Observation: Monitor for the dissolution of the solid.

  • Stoichiometry: Aim to add approximately one equivalent of acid or base.

  • Caution: Be aware that the added acid or base may affect the downstream application of your solubilized compound.

2. Salt Formation

Converting the zwitterionic form into a stable salt can significantly improve its solubility in certain organic solvents.[2][8] The hydrochloride salt of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid is a common and commercially available option that is known to have better solubility in aqueous solutions and some polar organic solvents.[9][10][11] Other salt forms, such as tosylates or mesylates, can also be prepared.

Step-by-Step Protocol: Preparation of the Hydrochloride Salt

  • Dissolution/Suspension: Dissolve or suspend the free zwitterionic (S)-4-Amino-5-ethoxy-5-oxopentanoic acid in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of methanol and diethyl ether).

  • Acid Addition: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) to the stirring mixture. Use one molar equivalent of HCl.

  • Precipitation: The hydrochloride salt will often precipitate out of the solution.

  • Isolation: Collect the precipitated salt by filtration, wash with the solvent, and dry under vacuum.

  • Solubility Testing: Test the solubility of the prepared salt in your desired organic solvent.

cluster_0 Solubility Enhancement Strategies cluster_1 Mechanism of Action A Poor Solubility of Zwitterionic Form in Organic Solvent B pH Adjustment A->B C Salt Formation A->C D Co-solvent System A->D B_desc Protonate or deprotonate functional groups to disrupt zwitterionic character. Results in a charged species with improved solubility. B->B_desc C_desc Form a stable salt (e.g., hydrochloride) to improve crystallinity and solvation in specific organic solvents. C->C_desc D_desc Use a mixture of solvents to modify the overall polarity of the medium and improve solvation. D->D_desc

Sources

Troubleshooting

Reducing racemization during (S)-4-Amino-5-ethoxy-5-oxopentanoic acid coupling reactions

A Guide to Minimizing Racemization in Amide Bond Formation Welcome to the technical support resource for researchers utilizing (S)-4-Amino-5-ethoxy-5-oxopentanoic acid and its N-protected derivatives in peptide synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Racemization in Amide Bond Formation

Welcome to the technical support resource for researchers utilizing (S)-4-Amino-5-ethoxy-5-oxopentanoic acid and its N-protected derivatives in peptide synthesis and drug development. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you maintain the stereochemical integrity of this valuable building block during coupling reactions.

Introduction: The Challenge of Stereochemical Integrity

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid, a derivative of glutamic acid, is a chiral building block used in the synthesis of complex molecules, including peptides and pharmaceutical intermediates. The biological activity of the final product is critically dependent on maintaining the (S)-configuration at the α-carbon. However, the activation of the carboxylic acid group, a necessary step for amide bond formation, creates a significant risk of racemization—the conversion of the pure (S)-enantiomer into a mixture of (S) and (R) forms.[1] This loss of stereochemical purity can drastically reduce the efficacy of a therapeutic agent and complicate purification processes.[1] This guide will explore the mechanisms behind this challenge and provide field-proven strategies to ensure your synthesis yields a product with the highest possible enantiomeric purity.

Core Principles: Understanding the Mechanism of Racemization

The primary pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3]

The Process Unpacked:

  • Activation: The coupling reagent activates the carboxylic acid of the N-protected (S)-4-Amino-5-ethoxy-5-oxopentanoic acid, making it highly electrophilic.[2][4]

  • Cyclization: The carbonyl oxygen of the N-protecting group (e.g., Fmoc, Boc) attacks the activated carboxyl group, forming a planar, five-membered oxazolone ring.[1]

  • Proton Abstraction & Enolization: The proton on the α-carbon of this oxazolone intermediate is significantly more acidic than in the starting amino acid.[1][2] A base present in the reaction mixture can easily abstract this proton, leading to the formation of a planar, achiral enolate intermediate. This step is where the stereochemical information is lost.[1]

  • Aminolysis: The incoming amine nucleophile can now attack the achiral oxazolone from either face, resulting in the formation of both the desired (S)-product and the undesired (R)-diastereomer.[1]

RacemizationMechanism cluster_0 Step 1: Activation cluster_1 Step 2 & 3: Racemization Pathway cluster_2 Step 4: Nucleophilic Attack cluster_3 Direct Coupling (Desired Pathway) A (S)-Amino Acid Derivative B Activated Intermediate A->B + Coupling Reagent C 5(4H)-Oxazolone (Still Chiral) B->C Intramolecular Cyclization G (S)-Peptide Product B->G + Amine (Rapid Coupling) D Achiral Enolate (Loss of Stereochemistry) C->D + Base (Proton Abstraction) E (S)-Peptide Product (Desired) D->E + Amine F (R)-Peptide Product (Racemized) D->F + Amine

Caption: The oxazolone-mediated racemization pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered by researchers and provides actionable solutions grounded in chemical principles.

Q1: I'm observing significant racemization (>5%) with my standard carbodiimide protocol (DCC/DIC). What is the most likely cause?

A: Using a carbodiimide coupling reagent like DCC or DIC without an additive is a primary cause of significant racemization.[5] Carbodiimides form a highly reactive O-acylisourea intermediate.[2] If this intermediate is not immediately intercepted by the amine component, it has a longer lifetime, providing more opportunity to cyclize into the problematic oxazolone intermediate.[2][6]

Solution:

  • Incorporate Additives: Always use carbodiimides in conjunction with a racemization-suppressing additive.[5] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) react with the O-acylisourea to form an active ester.[5][7] This active ester is more stable and less prone to oxazolone formation, thereby preserving stereochemical integrity.[5][6]

Q2: Which coupling reagents are considered "gold standard" for minimizing racemization with sensitive amino acids?

A: For particularly sensitive couplings where minimizing racemization is paramount, uronium/aminium salt-based reagents, especially those containing a HOAt moiety, are highly recommended.[2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely considered the gold standard for efficient coupling with minimal racemization.[2] The incorporated HOAt portion creates a highly reactive active ester that promotes rapid amide bond formation, kinetically outcompeting the racemization pathway.[1][2]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A very effective and widely used reagent that provides low racemization, especially when used with an additional equivalent of HOBt.[2] However, HATU generally outperforms HBTU in direct comparisons for difficult couplings.[2]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based reagent known for high efficiency and strong suppression of racemization.

Reagent ClassExamplesRacemization PotentialKey Considerations
Carbodiimides DCC, DIC, EDCHigh (if used alone)Must be used with additives like HOBt, HOAt, or Oxyma.[5]
Uronium/Aminium HATU, HBTU, TBTULow to Very LowHATU is generally superior for suppressing racemization.[2] Can cause guanidinylation of the N-terminus if not pre-activated.[8]
Phosphonium PyBOP, PyAOPLow to Very LowGenerates non-carcinogenic byproducts (unlike the older BOP reagent). PyAOP is the HOAt-based version with lower racemization potential.[2]
Novel Reagents Ynamides, DEPBTNear ZeroYnamides are reported to be "racemization-free" as they avoid base-induced mechanisms.[9][10][11] DEPBT also shows remarkable resistance to racemization.[6][12]
Q3: How does my choice of base impact the level of racemization?

A: The base plays a critical role. Its function is to neutralize protonated amines and facilitate the reaction, but it can also directly promote racemization by abstracting the acidic α-proton from the oxazolone intermediate.[1][13]

Solution:

  • Avoid Strong, Sterically Unhindered Bases: Strong bases like triethylamine (TEA) or even the commonly used N,N-diisopropylethylamine (DIPEA) can accelerate racemization.[5][7]

  • Use Weaker or More Hindered Bases: For sensitive couplings, switch to a weaker base like N-methylmorpholine (NMM, pKa ~7.4) or a more sterically hindered base like 2,4,6-collidine (pKa ~7.4).[5][7][14] Their bulkiness and lower basicity reduce the rate of proton abstraction from the oxazolone.

  • Optimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed. Typically, 1-2 equivalents are sufficient.

BasepKaSteric HindranceRacemization Risk
DIPEA~10.7ModerateModerate to High
NMM~7.4LowLow to Moderate
2,4,6-Collidine~7.4HighLow
Q4: What are the optimal temperature and time conditions to prevent racemization?

A: Both temperature and time directly influence the extent of racemization. Higher temperatures and longer reaction times increase the likelihood of epimerization.[2][5][15]

Solution:

  • Lower the Reaction Temperature: Perform the coupling reaction at 0°C or even lower, especially during the initial activation step.[5] While many couplings are run at room temperature for convenience, cooling the reaction can significantly slow the rate of oxazolone formation and proton abstraction.

  • Minimize Activation and Reaction Time: Do not let the activated amino acid sit for extended periods before adding it to the amine component. A short pre-activation time (1-5 minutes) is often sufficient.[5] Aim for reaction conditions that drive the coupling to completion efficiently (e.g., 1-2 hours) rather than letting it run overnight if unnecessary.[5]

  • Microwave Synthesis Caution: If using microwave-assisted synthesis, be aware that elevated temperatures can lead to significant racemization for sensitive residues.[16] Lowering the coupling temperature from a typical 80°C to 50°C has been shown to limit this side reaction.[14]

Q5: How can I accurately determine the percentage of racemization in my final product?

A: Accurate quantification requires separating and detecting the diastereomeric products.

Solution:

  • Cleavage and Deprotection: Fully deprotect the final peptide.

  • Chromatographic Separation: Use a chiral chromatography method (either HPLC or GC) to separate the diastereomers.

    • HPLC: A reverse-phase HPLC equipped with a chiral column is the most common method.

    • GC: Alternatively, the peptide can be hydrolyzed back to its constituent amino acids. These amino acids are then derivatized (e.g., to form N-trifluoroacetyl isopropyl esters) and analyzed on a chiral GC column.

  • Quantification: Integrate the peak areas of the desired diastereomer and the undesired one to calculate the percentage of racemization.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve racemization issues.

TroubleshootingWorkflow start Racemization Detected (>2%) reagent_check Step 1: Evaluate Coupling Reagent start->reagent_check carbodiimide_q Using Carbodiimide (DIC/DCC) Alone? reagent_check->carbodiimide_q base_check Step 2: Evaluate Base reagent_check->base_check Reagent is already HATU/COMU add_additive Action: Add Oxyma or HOAt (1.1 eq) carbodiimide_q->add_additive Yes switch_reagent Action: Switch to HATU or COMU carbodiimide_q->switch_reagent No, using HBTU add_additive->base_check switch_reagent->base_check dipea_q Using DIPEA or TEA? base_check->dipea_q switch_base Action: Switch to NMM or 2,4,6-Collidine dipea_q->switch_base Yes temp_check Step 3: Evaluate Conditions dipea_q->temp_check No switch_base->temp_check temp_q Temp > 20°C or long activation time? temp_check->temp_q lower_temp Action: Couple at 0°C. Pre-activate for < 5 min temp_q->lower_temp Yes end_node Problem Solved: Racemization <2% temp_q->end_node No lower_temp->end_node

Caption: A systematic workflow for troubleshooting racemization.

Experimental Protocols

Protocol 1: Low-Racemization Coupling Using DIC/Oxyma

This protocol is a robust starting point for minimizing racemization when using a carbodiimide-based method.[5]

  • Preparation: In a separate reaction vessel, dissolve 1.1 equivalents of N-protected (S)-4-Amino-5-ethoxy-5-oxopentanoic acid and 1.2 equivalents of Oxyma Pure in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of Diisopropylcarbodiimide (DIC).

  • Pre-activation: Allow the mixture to pre-activate at 0°C for 5 minutes. The solution may become slightly cloudy as diisopropylurea begins to precipitate.

  • Coupling: Add the activated mixture to the vessel containing your amine component (1.0 equivalent). If the amine is a hydrochloride or TFA salt, add 1.0 equivalent of N-methylmorpholine (NMM) or 2,4,6-collidine.

  • Reaction: Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS to confirm the consumption of the limiting amine reagent.

  • Work-up: Upon completion, filter off the diisopropylurea byproduct and proceed with standard aqueous work-up and purification.

Protocol 2: Gold-Standard Coupling Using HATU

This protocol is recommended for particularly challenging or valuable syntheses where minimizing racemization is the absolute priority.

  • Preparation: In a reaction vessel, dissolve the amine component (1.0 equivalent) and 1.05 equivalents of HATU in anhydrous DMF.

  • Base Addition: Add 2.0 equivalents of a sterically hindered base like 2,4,6-collidine or a weaker base like N-methylmorpholine (NMM).

  • Amino Acid Addition: In a separate vial, dissolve 1.05 equivalents of N-protected (S)-4-Amino-5-ethoxy-5-oxopentanoic acid in a minimal amount of DMF. Add this solution to the main reaction vessel.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The high reactivity of HATU typically leads to rapid reaction completion.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Proceed with standard aqueous work-up and purification to isolate the final product.

References

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. Retrieved from [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemization pathways during amide bond formation. ResearchGate. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. Retrieved from [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. Retrieved from [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. Retrieved from [Link]

  • AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis Archives. AAPPTEC. Retrieved from [Link]

  • Del Guidice, T., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • Chen, J., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Retrieved from [Link]

  • Goodman, M., et al. (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Georg Thieme Verlag.
  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC. Retrieved from [Link]

  • Mitachi, K., et al. (2018). Oxyma-based phosphates for racemization-free peptide segment couplings. PMC. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. ResearchGate. Retrieved from [Link]

  • Zhang, C., & Loo, R. (1998). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. The Journal of Organic Chemistry, 63(13), 4428–4432.
  • Beh-Kam, C., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Retrieved from [Link]

  • Vale, N., & Gouveia, M. (2010). Evolution of amide bond formation. European Journal of Organic Chemistry.
  • Xu, G., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. Retrieved from [Link]

  • Muramatsu, W., et al. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • Muramatsu, W., & Yamamoto, H. (2020). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Luxembourg Bio Technologies. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for (S)-4-Amino-5-ethoxy-5-oxopentanoic Acid

Executive Summary & Mechanistic Context (S)-4-Amino-5-ethoxy-5-oxopentanoic acid—commonly referred to as L-Glutamic acid α-ethyl ester or L-Glutamic acid 1-ethyl ester—is a highly valuable chiral building block utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid—commonly referred to as L-Glutamic acid α-ethyl ester or L-Glutamic acid 1-ethyl ester—is a highly valuable chiral building block utilized in peptide synthesis and the manufacturing of active pharmaceutical ingredients (APIs) such as [1] and [2].

Despite its utility, isolating this monoester in high purity and yield is notoriously difficult. The challenges stem from three competing physicochemical properties:

  • Zwitterionic Nature: The molecule possesses a free γ-carboxylic acid (pKa ~4.23) and an α-amino group (pKa ~9.6)[3]. At neutral pH, it forms a highly water-soluble zwitterion, rendering standard liquid-liquid organic extractions (e.g., ethyl acetate/water) ineffective.

  • Thermal Lactamization: The free α-amino group is structurally positioned to nucleophilically attack the γ-carboxyl group, forming a stable 5-membered lactam known as [4]. This intramolecular cyclization is accelerated by heat and acidic conditions.

  • Ester Lability: The α-ethyl ester is susceptible to hydrolysis under strongly basic or acidic aqueous conditions, reverting the compound to L-glutamic acid.

To successfully purify this compound, the workflow must strictly control temperature, pH, and residence time in solution.

Troubleshooting FAQs

Q1: I am losing product during solvent evaporation. The NMR shows a cyclic byproduct. What is happening? A: You are observing the formation of ethyl pyroglutamate (5-oxopyrrolidine-2-carboxylic acid ethyl ester). This intramolecular cyclization is thermally driven[4]. Causality & Solution: The activation energy for lactamization is easily overcome at standard rotary evaporation temperatures. Never concentrate solutions of (S)-4-amino-5-ethoxy-5-oxopentanoic acid at bath temperatures above 35°C. Use a high-vacuum pump to maintain a low boiling point. If you are forming the hydrochloride salt, ensure the pH is strictly controlled; excess heat generated during HCl addition will drive lactamization.

Q2: How do I separate the desired monoester from unreacted L-glutamic acid and the diethyl ester byproduct? A: Rely on the distinct ionization profiles of the three species. Diethyl glutamate is neutral at pH 7 and can be extracted into organic solvents. L-glutamic acid has two carboxyl groups and one amino group, giving it an isoelectric point (pI) of ~3.2. Your target, the α-ethyl ester, has one free carboxyl and one amino group, giving it a pI of ~6.9[3]. Causality & Solution: Use isoelectric precipitation. Adjust the aqueous mixture to pH ~6.9 using dilute NaOH or aqueous ammonia. The target monoester will reach its point of minimum solubility and precipitate as a zwitterion, while unreacted glutamic acid remains soluble as an anion.

Q3: My compound is highly water-soluble. How can I extract it efficiently from a crude aqueous mixture? A: Do not use standard liquid-liquid extraction. Instead, use a strongly acidic cation exchange resin (e.g., Dowex 50WX8). Causality & Solution: Load the mixture at pH 2.0. At this pH, the target is fully protonated (net positive charge) and binds tightly to the resin. Wash with water to remove neutral and anionic impurities, then elute the target using a dilute ammonia solution (e.g., 5% NH₄OH) which deprotonates the resin and the compound, releasing it into the eluate.

Visualizing the Degradation and Purification Logic

Degradation Target (S)-4-Amino-5-ethoxy- 5-oxopentanoic acid (Target) Hydrolysis L-Glutamic Acid (Hydrolysis Byproduct) Target->Hydrolysis H2O, Strong Acid/Base Cyclization Ethyl Pyroglutamate (Lactam Byproduct) Target->Cyclization Heat (>35°C)

Mechanistic degradation pathways of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid.

Purification Start Crude Aqueous Mixture (Adjust to pH 2.0) CationExchange Cation Exchange Resin (Dowex 50WX8) Start->CationExchange Wash Water Wash (Removes Neutrals/Anions) CationExchange->Wash Elution Elution (5% NH4OH) Wash->Elution Precipitation Isoelectric Precipitation (Adjust to pH 6.9) Elution->Precipitation Pure Pure Target Compound (Crystallization at 4°C) Precipitation->Pure Self-Validating Yield

Optimized purification workflow utilizing ion-exchange and isoelectric precipitation.

Standardized Purification Protocol (Self-Validating System)

This protocol utilizes a self-validating ion-exchange and isoelectric crystallization workflow. The validation occurs inherently at the precipitation step: if the pH is incorrect, or if ester hydrolysis occurred during earlier steps due to poor temperature control, no precipitate will form at pH 6.9.

Phase 1: Ion-Exchange Capture

  • Resin Preparation: Swell 100 g of strongly acidic cation exchange resin (e.g., Dowex 50WX8, hydrogen form) in deionized water. Pack into a glass column and equilibrate with 0.1 M HCl.

  • Loading: Dilute the crude reaction mixture with deionized water and adjust the pH to 2.0 using 1 M HCl. Load the solution onto the column at a flow rate of 2-3 column volumes (CV) per hour. Mechanistic note: At pH 2.0, the α-amino group is fully protonated, ensuring quantitative binding to the negatively charged resin.

  • Washing: Wash the column with 3 CV of deionized water to remove unreacted ethanol, diethyl glutamate, and inorganic salts. Monitor the eluate pH until it returns to neutral.

  • Elution: Elute the target compound using 5% aqueous NH₄OH. Collect fractions. The target will elute as the pH of the eluate rises above 7.0.

Phase 2: Isoelectric Crystallization

  • Concentration: Pool the product-containing fractions. Concentrate the solution under reduced pressure using a rotary evaporator. Critical: Maintain the water bath strictly below 35°C to prevent ethyl pyroglutamate formation[4].

  • pH Adjustment: Cool the concentrated solution to 10°C. Carefully adjust the pH to exactly 6.9 using 1 M HCl or 1 M NaOH as needed. Mechanistic note: pH 6.9 is the isoelectric point (pI) where the zwitterion concentration is maximized, and aqueous solubility is minimized.

  • Crystallization: Stir the suspension at 4°C for 12 hours to maximize crystal growth.

  • Isolation: Filter the white crystalline solid, wash with ice-cold ethanol, and dry under high vacuum at room temperature.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required to execute the purification protocols effectively[3].

ParameterValueMechanistic Implication
Molecular Weight 175.18 g/mol (Free base)Used for stoichiometric calculations and yield determination.
pKa (γ-COOH) ~4.23Governs the anionic state in basic conditions.
pKa (α-NH₂) ~9.6Governs the cationic state in acidic conditions.
Isoelectric Point (pI) ~6.9The exact pH required for maximum precipitation yield.
Thermal Stability Limit < 35°C (in solution)Exceeding this triggers rapid lactamization to ethyl pyroglutamate.
Solubility Highly soluble in H₂O at pH < 4 or pH > 9Dictates the necessity of ion-exchange over liquid-liquid extraction.

References

  • Compositions of trofinetide. (2021).
  • Michalak, O., Gruza, M. M., Witkowska, A., Bujak, I., & Cmoch, P. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 20(6), 10004-10031.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (S)- and (R)-4-Amino-5-ethoxy-5-oxopentanoic Acid: An Inquiry into Stereospecific Biological Activity

A comprehensive search of available scientific literature and databases has revealed a significant gap in the current understanding of the comparative biological activities of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid and...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive search of available scientific literature and databases has revealed a significant gap in the current understanding of the comparative biological activities of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid and its enantiomer, (R)-4-Amino-5-ethoxy-5-oxopentanoic acid. At present, there are no publicly accessible, peer-reviewed studies that directly compare the pharmacological or biological effects of these two specific stereoisomers.

This guide, therefore, serves not as a definitive comparison based on experimental data, but as a foundational overview of the parent compounds and a discussion on the critical importance of stereochemistry in biological systems, which underscores the necessity for future research in this area. While information on the individual enantiomers is sparse and primarily limited to their roles as synthetic intermediates, we can extrapolate general principles of stereopharmacology to frame the potential for differential biological activity.

Introduction to Stereoisomerism and Biological Activity

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology and drug development. Enantiomers, the pair of mirror-image stereoisomers, can exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. One enantiomer may bind to a target with high affinity and elicit a desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects.

The differential activity of enantiomers is a well-established principle. For instance, the (S)-enantiomer of ibuprofen is responsible for its anti-inflammatory properties, while the (R)-enantiomer is significantly less active. Similarly, the tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the critical importance of evaluating the biological activity of individual stereoisomers.

Profiling the Enantiomers: What is Known

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid, also known as L-glutamic acid γ-ethyl ester, is a derivative of the naturally occurring amino acid, L-glutamic acid. Information available from chemical suppliers indicates its primary use as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.[1] Its mechanism of action in a biological context has not been fully elucidated, though it is plausible that it could interact with pathways involving glutamate, a major excitatory neurotransmitter in the central nervous system.

(R)-4-Amino-5-ethoxy-5-oxopentanoic acid

Similarly, (R)-4-Amino-5-ethoxy-5-oxopentanoic acid, or D-glutamic acid γ-ethyl ester, is the corresponding enantiomer derived from D-glutamic acid. While D-amino acids are less common in mammals than their L-counterparts, they do exist and can have distinct biological roles. However, specific data on the biological activity of (R)-4-Amino-5-ethoxy-5-oxopentanoic acid is currently unavailable in the public domain.

The Unanswered Question: A Call for Comparative Studies

The absence of direct comparative studies on these two enantiomers means that any discussion of their relative biological activities remains speculative. Key questions that future research should address include:

  • Receptor Binding and Functional Activity: Do these enantiomers interact with glutamate receptors or other potential targets? If so, what are their binding affinities (Kd) and functional potencies (EC50/IC50)? It is conceivable that one enantiomer acts as an agonist while the other is an antagonist, or that they exhibit different potencies and efficacies.

  • Enzymatic Metabolism: Are the (S) and (R) enantiomers metabolized differently by enzymes in the body? Stereospecific metabolism can lead to different pharmacokinetic profiles, affecting the concentration and duration of action of each isomer.

  • In Vivo Effects: What are the physiological and behavioral effects of administering each enantiomer in animal models? This would be crucial for understanding their potential therapeutic applications or toxicological profiles.

Hypothetical Experimental Workflows for Comparative Analysis

To address the current knowledge gap, a series of well-defined experiments would be necessary. The following outlines a potential research workflow:

Workflow for In Vitro Comparative Analysis

Caption: A hypothetical workflow for the in vitro comparison of (S)- and (R)-4-Amino-5-ethoxy-5-oxopentanoic acid.

Experimental Protocols

1. Receptor Binding Assay (Radioligand Displacement)

  • Objective: To determine the binding affinity of each enantiomer for a specific target receptor (e.g., NMDA or AMPA glutamate receptors).

  • Methodology:

    • Prepare cell membranes expressing the target receptor.

    • Incubate the membranes with a constant concentration of a radiolabeled ligand known to bind to the receptor.

    • Add increasing concentrations of the unlabeled (S)- or (R)-enantiomer.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a displacement curve.

    • Calculate the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine binding affinity.

2. Cell-Based Functional Assay (e.g., Calcium Imaging)

  • Objective: To assess the functional activity (agonist or antagonist) of each enantiomer at a specific receptor.

  • Methodology:

    • Culture cells expressing the target receptor (e.g., a glutamate receptor that signals through calcium mobilization).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Establish a baseline fluorescence reading.

    • To test for agonist activity, add increasing concentrations of the (S)- or (R)-enantiomer and measure the change in intracellular calcium concentration.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of the (S)- or (R)-enantiomer before stimulating with a known agonist of the receptor. Measure the inhibition of the agonist-induced calcium response.

    • Plot the response against the logarithm of the enantiomer concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

While (S)- and (R)-4-Amino-5-ethoxy-5-oxopentanoic acid are commercially available as chemical reagents, a significant void exists in the scientific literature regarding their comparative biological activities. The principles of stereopharmacology strongly suggest that these enantiomers are likely to exhibit different interactions with biological systems. Without experimental data, it is impossible to provide a definitive comparison. This guide highlights the critical need for future research to elucidate the pharmacological profiles of these compounds. Such studies would not only contribute to a fundamental understanding of their biological roles but also potentially uncover novel therapeutic agents with stereospecific activities. Researchers in the fields of medicinal chemistry and pharmacology are encouraged to undertake comparative investigations to fill this knowledge gap.

References

At present, there are no specific research articles to cite that directly compare the biological activity of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid and (R)-4-Amino-5-ethoxy-5-oxopentanoic acid. The following is a reference to a chemical supplier that provides basic information on the (S)-enantiomer.

Sources

Comparative

High-Resolution LC-MS Validation Strategies for (S)-4-Amino-5-ethoxy-5-oxopentanoic Acid Purity

Executive Summary (S)-4-Amino-5-ethoxy-5-oxopentanoic acid (commonly known as L-glutamic acid α-ethyl ester, or Pemetrexed Impurity 25) is a critical chiral building block in peptide synthesis and a closely monitored imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid (commonly known as L-glutamic acid α-ethyl ester, or Pemetrexed Impurity 25) is a critical chiral building block in peptide synthesis and a closely monitored impurity in the manufacture of antifolate chemotherapeutics like Pemetrexed [1]. Ensuring the absolute purity of this compound is paramount; trace levels of unreacted starting materials, hydrolytic degradation products, or chiral inversions can severely compromise the efficacy and safety profiles of the final Active Pharmaceutical Ingredient (API) [2].

This guide provides an authoritative, objective comparison of LC-MS methodologies for validating the purity of this compound, moving beyond basic standard operating procedures to explain the fundamental chemical causality behind each analytical choice.

Mechanistic Overview & Analytical Challenges

Analyzing small, highly polar, aliphatic amino acid esters presents a unique set of chromatographic and mass spectrometric hurdles:

  • Polarity and Retention Failure : Due to its zwitterionic backbone, (S)-4-amino-5-ethoxy-5-oxopentanoic acid exhibits extreme hydrophilicity. On standard Reversed-Phase Liquid Chromatography (RPLC) C18 columns, it elutes in the void volume. This lack of retention leads to severe ion suppression from unretained salts and matrix components in the mass spectrometer.

  • Chemical Instability : The α-ethyl ester moiety is highly susceptible to base-catalyzed hydrolysis and temperature-dependent chiral inversion. Sample preparation must be strictly pH-controlled to prevent artificial degradation during the assay.

  • Lack of Chromophore : The absence of a conjugated pi-system renders standard UV detection (e.g., HPLC-UV) inadequate for trace-level quantification, necessitating the use of tandem mass spectrometry (MS/MS) [3].

Comparison of LC-MS Methodologies

To overcome these challenges, analytical scientists typically employ one of three strategies. Below is an objective comparison of their performance metrics.

MethodologyRetention MechanismSensitivity (LOD)Sample Prep TimeMatrix EffectsSystem Contamination Risk
HILIC-MS/MS Hydrophilic partitioning & electrostatic interaction~1-5 ng/mLLow (Simple dilution)Moderate (Requires matrix-matched calibration)Low
Derivatization RPLC-MS/MS Hydrophobic interaction (post-tagging with FMOC/Dansyl)~0.1-1 ng/mLHigh (Derivatization, incubation, quenching)LowModerate (Excess reagent peaks)
Ion-Pairing LC-MS Hydrophobic ion-pairing (e.g., using PFPA or HFBA)~10-50 ng/mLLow (Simple dilution)High (Severe ion suppression)High (Permanent MS source fouling)

Experimental Protocols: HILIC-MS/MS Validation Workflow

The following protocol outlines a self-validating HILIC-ESI-MS/MS system designed to quantify (S)-4-amino-5-ethoxy-5-oxopentanoic acid while preserving its structural integrity. A self-validating system incorporates internal checks—such as isotopically labeled internal standards and strict qualifier-to-quantifier ion ratios—to automatically flag co-eluting interferences or matrix effects.

Step 1: Sample Preparation
  • Procedure : Dissolve the sample in 100% LC-MS grade Acetonitrile (ACN). Perform subsequent dilutions to a final composition of 75:25 ACN:Water containing 0.1% Formic Acid (FA). Spike with 13C5​ -Glutamic acid as an internal standard.

  • Mechanistic Causality : HILIC chromatography relies on a high-organic mobile phase. Injecting a highly aqueous sample causes the injection plug to disrupt the water-enriched layer on the stationary phase, leading to severe peak splitting. The mildly acidic environment (0.1% FA) explicitly prevents base-catalyzed ester hydrolysis, ensuring the purity read-out reflects the actual sample, not preparation-induced degradation.

Step 2: Chromatographic Separation
  • Column : Zwitterionic HILIC (Z-HILIC) or Amide-bonded stationary phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B : 90% ACN / 10% Water with 10 mM Ammonium Formate.

  • Gradient : Start at 95% B, hold for 2 mins, ramp to 50% B over 5 mins.

  • Mechanistic Causality : At pH 3.0, the primary amine of the analyte is fully protonated ( NH3+​ ). This positive charge drives strong electrostatic and hydrophilic partitioning into the stationary phase's aqueous layer. Ammonium formate provides the necessary ionic strength to ensure sharp peak shapes without causing the severe ion suppression typically seen with non-volatile phosphate buffers.

Step 3: Mass Spectrometry (Triple Quadrupole)
  • Ionization : Positive Electrospray Ionization (ESI+).

  • MRM Transitions :

    • Precursor Ion : m/z 176.1 [M+H]+

    • Quantifier Ion : m/z 130.1 (Loss of EtOH, -46 Da)

    • Qualifier Ion : m/z 84.1 (Subsequent loss of H2​O and CO , characteristic of the glutamic acid backbone).

  • Mechanistic Causality : The loss of the ethoxy group is the most thermodynamically favored fragmentation pathway, providing a highly specific and abundant product ion for trace-level quantification. Monitoring the 130.1 / 84.1 ratio ensures peak purity; any deviation >15% from the standard automatically invalidates the run, fulfilling the self-validating requirement [5].

Workflow & Pathway Visualizations

G A L-Glutamic Acid Starting Material B Esterification (EtOH / H+) A->B C (S)-4-Amino-5-ethoxy- 5-oxopentanoic Acid B->C D Peptide Coupling (CDMT / NMM) C->D E Pemetrexed API (Target Drug) D->E Complete Reaction F Pemetrexed Impurity 25 (Unreacted/Hydrolyzed) D->F Incomplete Reaction

Fig 1: Synthesis pathway highlighting the origin of Pemetrexed Impurity 25.

G A Sample Preparation Dilute in 75% ACN, 0.1% FA B HILIC Separation Amide Column, pH 3.0 A->B C ESI(+) Ionization Protonation to [M+H]+ (m/z 176.1) B->C D Triple Quadrupole MS/MS MRM: 176.1 -> 130.1 / 84.1 C->D E Data Analysis Quantification & Ratio Validation D->E

Fig 2: Step-by-step self-validating HILIC-MS/MS workflow for amino acid ester purity.

References

  • Title : Pemetrexed Impurity Reference Standards Source : Veeprho Pharmaceuticals URL : [Link]

  • Title : Assessment Report - Pemetrexed Source : European Medicines Agency (EMA) URL : [Link]

  • Title : Monitoring of 20 Amino Acids and Other Key Compounds in Fermentation Processes Source : Agilent Technologies URL :[Link]

  • Title : Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling Source : National Center for Biotechnology Information (NCBI / PMC) URL : [Link]

  • Title : Determination of the Source of the N-Methyl Impurity in the Synthesis of Pemetrexed Disodium Source : ACS Organic Process Research & Development URL : [Link]

Validation

A Senior Application Scientist's Guide to the Comprehensive Characterization of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid as a Reference Standard

In the landscape of pharmaceutical development and manufacturing, the integrity of a final drug product is intrinsically linked to the quality of its starting materials and the reference standards used for its evaluation...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of a final drug product is intrinsically linked to the quality of its starting materials and the reference standards used for its evaluation. A reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, strength, quality, and purity of a drug substance or drug product.[1][2][3] An inadequately characterized reference standard can lead to significant delays in regulatory approval or, in the worst-case scenario, compromise patient safety.[4][5]

This guide provides a comprehensive framework for the characterization of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid, a chiral building block often utilized in the synthesis of complex pharmaceutical intermediates.[6] We will explore the application of a suite of orthogonal analytical techniques, not merely as a checklist of tests, but as an integrated strategy to build a holistic and scientifically sound profile of this reference material. The methodologies described herein are grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[7][8]

Foundational Analysis: Structural Elucidation and Verification

The first and most critical step in characterizing a reference standard is the unambiguous confirmation of its chemical structure. This is not a mere formality but the very foundation upon which all subsequent purity and property analyses are built. We employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for this purpose.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of protons and carbons.[5] For (S)-4-Amino-5-ethoxy-5-oxopentanoic acid, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the (S)-4-Amino-5-ethoxy-5-oxopentanoic acid reference standard and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 5 seconds.

    • Spectral Width: ~16 ppm.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024-2048.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: ~240 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Data Interpretation and Comparison

The acquired spectra are compared against the theoretical structure of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid. The chemical shifts, coupling constants (for ¹H NMR), and number of signals must be consistent with the expected molecular environment for each atom.

Parameter ¹H NMR (DMSO-d₆, 400 MHz) - Expected ¹³C NMR (DMSO-d₆, 100 MHz) - Expected
Structure (See structure below)(See structure below)
Chemical Shift (δ) ~1.15 (t, 3H, -CH₃), ~4.05 (q, 2H, -OCH₂-), ~1.8-2.0 (m, 2H, -CH₂-), ~2.2 (t, 2H, -CH₂-), ~3.5 (m, 1H, -CH(NH₂)-), ~8.0 (br s, 2H, -NH₂), ~12.0 (br s, 1H, -COOH)~14.0 (-CH₃), ~60.0 (-OCH₂-), ~28.0 (-CH₂-), ~30.0 (-CH₂-), ~52.0 (-CH(NH₂)-), ~173.0 (C=O, acid), ~174.0 (C=O, ester)
Integration Relative integrals should correspond to the number of protons in each environment.N/A
Multiplicity Consistent with neighboring protons (e.g., triplet for -CH₃, quartet for -OCH₂-).N/A

Note: The hydrochloride salt form will show different chemical shifts for the amine and carboxylic acid protons.[9][10]

Mass spectrometry provides the molecular weight of the compound, offering a powerful confirmation of the elemental composition derived from NMR.[5] Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the reference standard (~1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Infuse the sample directly or via a liquid chromatography system. Acquire data over a relevant m/z range (e.g., 100-500).

Data Interpretation and Comparison

The measured mass of the most abundant ion should correspond to the calculated exact mass of the protonated molecule.

Parameter Expected Value for C₇H₁₃NO₄
Molecular Formula C₇H₁₃NO₄[11]
Exact Mass 175.0845 g/mol
[M+H]⁺ Calculated 176.0917 m/z
[M+H]⁺ Observed Should be within 5 ppm of the calculated value.

A high-resolution mass measurement provides strong evidence for the elemental composition, complementing the structural framework elucidated by NMR.

Purity and Impurity Profiling

Once the structure is confirmed, the purity of the reference standard must be rigorously assessed. This involves quantifying the main component and identifying any potential impurities, including stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment in the pharmaceutical industry.[5] It separates the main compound from any process-related impurities or degradation products.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: A suitable gradient from low to high organic content (e.g., 5% B to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in the mobile phase starting condition to a concentration of ~1 mg/mL.

Data Interpretation and Comparison

The purity is typically determined by area percent, assuming all components have a similar response factor at the chosen wavelength. Any peak other than the main component is considered an impurity.

Parameter Acceptance Criteria (Typical) Example Result
Purity (Area %) ≥ 99.5%99.8%
Largest Individual Impurity ≤ 0.2%0.15%
Total Impurities ≤ 0.5%0.2%

For a chiral molecule like (S)-4-Amino-5-ethoxy-5-oxopentanoic acid, it is crucial to confirm its stereochemical integrity and quantify the unwanted (R)-enantiomer. This requires a specialized chiral stationary phase (CSP).[12][13]

Experimental Protocol: Chiral HPLC

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A polysaccharide-based CSP (e.g., Chiralpak IA or similar).

  • Mobile Phase: Typically a normal-phase eluent such as Hexane/Ethanol/Trifluoroacetic acid (e.g., 80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of ~1 mg/mL.

Data Interpretation and Comparison

The method must demonstrate baseline separation of the (S) and (R) enantiomers. A racemic mixture should be analyzed to confirm the elution order and resolution.

Parameter Acceptance Criteria (Typical) Example Result
Enantiomeric Purity (Area %) ≥ 99.0% (S)-enantiomer99.6% (S)-enantiomer
(R)-enantiomer ≤ 1.0%0.4%
Physicochemical Characterization

Further characterization of the material's fundamental physical and chemical properties provides additional layers of confirmation for its identity and purity.

Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen in the compound.[14][15] This technique offers a fundamental check on the empirical formula.

Experimental Protocol: CHN Combustion Analysis

  • Instrumentation: An elemental analyzer.

  • Sample Preparation: Accurately weigh 1-3 mg of the reference standard into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detection.[16]

Data Interpretation and Comparison

The experimentally determined percentages of C, H, and N should be in close agreement with the theoretical values calculated from the molecular formula.

Element Theoretical % (for C₇H₁₃NO₄) Observed % Acceptance Criteria
Carbon (C) 47.9947.85± 0.4%
Hydrogen (H) 7.487.55± 0.4%
Nitrogen (N) 7.997.91± 0.4%

As a chiral molecule, the specific rotation is a key physical property that can confirm the stereochemical identity.

Experimental Protocol: Polarimetry

  • Instrumentation: A polarimeter.

  • Sample Preparation: Prepare a solution of the reference standard at a known concentration (c) in a specified solvent (e.g., water).

  • Measurement: Measure the observed rotation (α) at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 °C) using a cell of a known path length (l).

  • Calculation: Specific Rotation [α] = α / (l * c).

Data Interpretation

The measured specific rotation should be compared to literature values or an established in-house primary standard. The sign (+ or -) indicates the direction of rotation, and the magnitude is characteristic of the compound.

Characterization Workflow and Data Synergy

The power of this multi-faceted approach lies in the synergy of the data. No single technique is sufficient to fully characterize a reference standard. The diagram below illustrates the logical workflow and the interplay between different analytical methods.

CharacterizationWorkflow cluster_start Candidate Material cluster_identity Identity & Structure cluster_purity Purity Profile cluster_physchem Physicochemical Properties cluster_end Final Qualification Start (S)-4-Amino-5-ethoxy-5-oxopentanoic acid Candidate Lot NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Confirmation MS Mass Spectrometry (HRMS) Start->MS Structural Confirmation HPLC Chromatographic Purity (HPLC-UV) NMR->HPLC Purity Testing MS->HPLC Purity Testing Chiral_HPLC Enantiomeric Purity (Chiral HPLC) HPLC->Chiral_HPLC Stereoisomer Check EA Elemental Analysis (CHN) Chiral_HPLC->EA Property Verification Rotation Optical Rotation Chiral_HPLC->Rotation Property Verification End Qualified Reference Standard EA->End Final Review & Approval Rotation->End Final Review & Approval

Caption: Workflow for the comprehensive characterization of a chemical reference standard.

The following diagram illustrates how these orthogonal techniques provide a self-validating system, where the results of one analysis support and are consistent with the others.

DataSynergy Main {(S)-4-Amino-5-ethoxy-5-oxopentanoic acid | Reference Standard} NMR NMR ¹H & ¹³C Confirms C-H framework Identifies functional groups Main->NMR Structure? MS Mass Spec HRMS Confirms Molecular Weight Supports Elemental Composition Main->MS Formula? HPLC HPLC Purity Quantifies main component Profiles impurities Main->HPLC Purity? Chiral Chiral HPLC Stereopurity Quantifies (R)-enantiomer Main->Chiral Chirality? EA Elemental Analysis Composition Confirms C, H, N ratios Verifies empirical formula Main->EA Composition? NMR->MS Consistent? MS->EA Consistent? HPLC->Chiral Consistent?

Caption: Synergy of analytical techniques for robust reference standard characterization.

Comparison with Alternatives and Conclusion

The alternative to this rigorous characterization process is to rely on a material with only a stated purity from a non-specialized supplier or a material with limited analytical data. This approach introduces significant risks:

  • Incorrect Identification: The material may not be the correct chemical structure, leading to invalid analytical results.

  • Unknown Impurity Profile: Unidentified impurities can interfere with assays, leading to inaccurate quantification of the active pharmaceutical ingredient.

  • Incorrect Stereochemistry: Using a standard with poor enantiomeric purity can lead to the approval of a drug product with unacceptable levels of the undesired stereoisomer.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Royal Society of Chemistry. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • LCGC International. (2026, March 26). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ICH. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. [Link]

  • USP. General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE SPECIFICATIONS: TEST PROCEDURES AND ACCEPTANCE CRITERIA FOR BIOTECHNOLOGICAL/BIOLOGICAL PRODUCTS Q6B. [Link]

  • ResolveMass. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of (S)-4-Amino-5-ethoxy-5-oxopentanoic Acid

For researchers, medicinal chemists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral building blocks is a cornerstone of innovation. (S)-4-Amino-5-ethoxy-5-oxopentanoic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral building blocks is a cornerstone of innovation. (S)-4-Amino-5-ethoxy-5-oxopentanoic acid, a derivative of glutamic acid, represents a valuable synthon due to its bifunctional nature, incorporating both a free carboxylic acid and a protected amine, making it a crucial component in the synthesis of peptidomimetics and other complex pharmaceutical agents.

This guide provides an in-depth comparative analysis of the primary synthetic strategies to obtain this molecule in its enantiomerically pure (S)-form. We will move beyond a simple listing of steps to explore the underlying chemical principles, offer detailed experimental protocols, and present a critical evaluation of each route's strengths and weaknesses, supported by experimental data.

Overview of Synthetic Strategies

The synthesis of a chiral molecule like (S)-4-Amino-5-ethoxy-5-oxopentanoic acid hinges on the effective control of stereochemistry. Three principal strategies are employed in the field, each with its own merits and challenges:

  • Chiral Pool Synthesis: This approach leverages the natural abundance of enantiomerically pure starting materials. For the target molecule, L-glutamic acid is the logical and cost-effective starting point, as it already contains the required carbon skeleton and the correct stereochemistry at the C4 position.[1] The synthesis then involves a sequence of functional group manipulations to convert the starting material into the desired product.

  • Asymmetric Catalysis: This strategy creates the chiral center from a prochiral precursor using a chiral catalyst. A prominent example is the asymmetric hydrogenation of an enamide, where a transition metal complex with a chiral ligand delivers hydrogen across the double bond with high facial selectivity.[2][3][4] This method can be highly efficient and atom-economical, often requiring fewer steps than chiral pool synthesis.

  • Enzymatic Resolution: In this biocatalytic approach, an enzyme is used to selectively react with one enantiomer of a racemic mixture, allowing the two to be separated. For instance, a lipase can selectively hydrolyze the ester of one enantiomer in a racemic mixture, leaving the desired enantiomer untouched.[5][6] This method is prized for its exceptional selectivity and mild reaction conditions.

The following sections will dissect each of these routes, providing the necessary detail for both conceptual understanding and practical application.

Route 1: Chiral Pool Synthesis from L-Glutamic Acid

This is arguably the most classical and direct approach, building upon the stereochemistry endowed by nature. The general workflow transforms L-glutamic acid into the target molecule by first creating a cyclic intermediate, L-pyroglutamic acid, which allows for the differential manipulation of the two carboxyl groups.

Strategy and Rationale

The core of this strategy is to convert the γ-carboxylic acid of L-glutamic acid into the desired ethyl ester while transforming the α-carboxylic acid into an aldehyde, which exists in equilibrium with its hydrated form. L-pyroglutamic acid is a key intermediate as its formation protects the α-amino group and activates the α-carbonyl for selective reduction.[7]

The key transformations are:

  • Cyclization: Heating L-glutamic acid results in intramolecular condensation to form L-pyroglutamic acid.[8]

  • Esterification: The remaining carboxylic acid is converted to its ethyl ester.

  • Selective Reduction: The ester is selectively reduced to the corresponding primary alcohol. This step is crucial, as over-reduction is a potential side reaction. Sodium borohydride in the presence of an activating agent is a common choice.[9]

  • Controlled Oxidation: The primary alcohol is oxidized to the aldehyde. A Swern oxidation or one of its milder variants is ideal, as it operates at low temperatures, minimizing side reactions like racemization and over-oxidation to the carboxylic acid.[10][11][12]

Experimental Protocol: Synthesis via L-Pyroglutamol

Step 1: Synthesis of (S)-Pyroglutamic acid ethyl ester A mixture of (S)-pyroglutamic acid (12.9 g, 100 mmol), absolute ethanol (100 mL), and concentrated sulfuric acid (0.5 mL) is refluxed for 5 hours. The solvent is removed under reduced pressure. The residue is dissolved in chloroform (100 mL) and washed with a saturated sodium bicarbonate solution (2 x 50 mL) and then brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield ethyl (S)-pyroglutamate, which is often used in the next step without further purification.

Step 2: Reduction to (S)-5-(hydroxymethyl)pyrrolidin-2-one ((S)-Pyroglutamol) Ethyl (S)-pyroglutamate (15.7 g, 100 mmol) is dissolved in anhydrous ethanol (200 mL) and cooled to 0 °C. Sodium borohydride (7.6 g, 200 mmol) is added portion-wise over 1 hour, maintaining the temperature below 5 °C. The reaction is stirred at room temperature for 12 hours. The mixture is then cooled to 0 °C and quenched by the slow addition of 1N HCl until the pH is ~7. The solvent is evaporated, and the residue is triturated with hot ethanol (3 x 100 mL). The combined ethanol extracts are filtered and concentrated to give crude (S)-Pyroglutamol as a viscous oil.

Step 3: N-Protection of (S)-Pyroglutamol The crude (S)-Pyroglutamol is dissolved in a 1:1 mixture of 1,4-dioxane and water (200 mL). Sodium bicarbonate (16.8 g, 200 mmol) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 24.0 g, 110 mmol) dissolved in 1,4-dioxane (50 mL). The mixture is stirred at room temperature for 16 hours. The solvent volume is reduced by half in vacuo, and the aqueous residue is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to afford N-Boc-(S)-Pyroglutamol.

Step 4: Swern Oxidation to N-Boc-(S)-4-Amino-5-oxopentanoic acid ethyl ester A solution of oxalyl chloride (10.5 mL, 120 mmol) in anhydrous dichloromethane (DCM, 200 mL) is cooled to -78 °C under a nitrogen atmosphere. A solution of dimethyl sulfoxide (DMSO, 17.0 mL, 240 mmol) in DCM (40 mL) is added dropwise, and the mixture is stirred for 15 minutes. A solution of N-Boc-(S)-Pyroglutamol (21.5 g, 100 mmol) in DCM (80 mL) is then added dropwise over 30 minutes. After stirring for another 45 minutes at -78 °C, triethylamine (TEA, 69.7 mL, 500 mmol) is added dropwise. The reaction mixture is stirred for 30 minutes at -78 °C and then allowed to warm to room temperature. Water (100 mL) is added, and the layers are separated. The aqueous layer is extracted with DCM (2 x 50 mL). The combined organic layers are washed with 1N HCl, saturated NaHCO₃, and brine, then dried over MgSO₄ and concentrated to give the crude aldehyde. This intermediate is then subjected to acidic ethanol to yield the target molecule's ester.

Discussion
  • Advantages: The primary advantage of this route is the securement of stereochemistry from the start. L-glutamic acid is inexpensive and readily available. The reactions are generally robust and well-documented in the literature.

  • Disadvantages: This is a multi-step synthesis, which can lead to a lower overall yield. Each step requires purification, adding time and cost. The Swern oxidation, while effective, requires cryogenic temperatures and careful handling of reagents, and produces a foul-smelling dimethyl sulfide byproduct.[13]

Route 2: Asymmetric Catalysis

Asymmetric hydrogenation of a prochiral enamide offers a more modern and potentially shorter route to the desired stereocenter. This approach avoids the multiple functional group interconversions required in the chiral pool synthesis.

Strategy and Rationale

The key step is the hydrogenation of an N-acylamino acrylate derivative using a chiral transition metal catalyst, typically based on rhodium or ruthenium with a chiral phosphine ligand (e.g., DuPHOS, BisP*).[3] The catalyst creates a chiral environment that forces the hydrogen to add to one face of the double bond, resulting in a product with high enantiomeric excess (ee).

The general workflow is:

  • Precursor Synthesis: An appropriate α,β-unsaturated precursor is synthesized. This can typically be achieved through a condensation reaction.

  • Asymmetric Hydrogenation: The enamide is hydrogenated under a hydrogen atmosphere in the presence of a catalytic amount of the chiral catalyst.

  • Deprotection/Transformation: The protecting groups are removed to yield the final product.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of Prochiral Precursor (Ethyl 2-(acetylamino)-5-ethoxy-5-oxopent-2-enoate) A mixture of ethyl glyoxylate (10.2 g, 100 mmol) and N-acetylglycine ethyl ester (13.1 g, 100 mmol) is condensed in the presence of a base like sodium ethoxide to form the enamide precursor.

Step 2: Asymmetric Hydrogenation In a glovebox, [Rh(COD)(S,S-Et-DuPHOS)]BF₄ (33.4 mg, 0.05 mmol, 0.05 mol%) is added to a pressure-rated vessel. The enamide precursor (25.9 g, 100 mmol) is added, followed by degassed methanol (100 mL). The vessel is sealed, removed from the glovebox, and purged with hydrogen gas. The reaction is stirred under 50 psi of hydrogen at room temperature for 24 hours.

Step 3: Work-up and Analysis The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and passed through a short plug of silica gel to remove the catalyst. The filtrate is concentrated to give the N-acetylated product. The enantiomeric excess is determined by chiral HPLC analysis.

Step 4: Deprotection The N-acetyl group is removed under acidic hydrolysis (e.g., 6N HCl, reflux) to yield the final product, (S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride.

Discussion
  • Advantages: This route can be significantly shorter than the chiral pool approach. It is capable of producing products with very high enantiomeric excess (>99% ee). The methodology is well-established for a variety of substrates.[14]

  • Disadvantages: The primary drawback is the cost and sensitivity of the chiral catalysts and ligands. The synthesis of the specific enamide precursor may also present challenges. Rigorous exclusion of air and moisture is necessary for the hydrogenation step.

Comparative Analysis

To facilitate an objective comparison, the key performance indicators for each route are summarized below. The data represents typical outcomes reported in the literature for similar transformations.

MetricRoute 1: Chiral PoolRoute 2: Asymmetric Catalysis
Starting Material L-Glutamic AcidProchiral Acrylate Derivative
Number of Steps 4-62-3
Typical Overall Yield 30-40%70-85%
Enantiomeric Purity >99% (preserved)>95-99% ee (created)
Key Reagents NaBH₄, Oxalyl Chloride, DMSOChiral Rh/Ru-Phosphine Catalyst, H₂
Scalability Moderate; requires cryogenic stepHigh; amenable to flow chemistry
Cost Driver Solvents, multiple purificationsChiral catalyst and ligand
Key Challenge Yield loss over multiple stepsCatalyst cost and screening

Visualization of Synthetic Workflows

To better illustrate the process flow for each synthetic route, the following diagrams have been generated.

Chiral_Pool_Synthesis cluster_0 Route 1: Chiral Pool Synthesis L-Glutamic Acid L-Glutamic Acid L-Pyroglutamic Acid L-Pyroglutamic Acid L-Glutamic Acid->L-Pyroglutamic Acid Cyclization Ethyl Pyroglutamate Ethyl Pyroglutamate L-Pyroglutamic Acid->Ethyl Pyroglutamate Esterification N-Boc-Pyroglutamol N-Boc-Pyroglutamol Ethyl Pyroglutamate->N-Boc-Pyroglutamol Reduction & N-Protection Target Molecule Target Molecule N-Boc-Pyroglutamol->Target Molecule Oxidation & Deprotection

Caption: Workflow for Chiral Pool Synthesis.

Asymmetric_Catalysis cluster_1 Route 2: Asymmetric Catalysis Prochiral Enamide Prochiral Enamide N-Protected Precursor N-Protected Precursor Prochiral Enamide->N-Protected Precursor Asymmetric Hydrogenation (Chiral Catalyst, H₂) Target Molecule Target Molecule N-Protected Precursor->Target Molecule Deprotection

Caption: Workflow for Asymmetric Catalysis.

Conclusion and Recommendations

The choice of synthetic route for (S)-4-Amino-5-ethoxy-5-oxopentanoic acid depends heavily on the specific needs of the research or production campaign.

  • The Chiral Pool Synthesis route is ideal for academic labs or small-scale synthesis where cost of starting materials is a primary concern and access to high-pressure hydrogenation equipment or expensive catalysts is limited. Its main drawback is the lower overall yield due to the number of steps.

  • The Asymmetric Catalysis route is superior for industrial applications and large-scale synthesis where efficiency, high throughput, and overall yield are paramount. While the initial investment in the catalyst is higher, the shorter reaction sequence and higher yield make it more economical at scale.

Both methods provide access to the target molecule with excellent enantiomeric purity. The decision should therefore be guided by a careful consideration of available resources, scale, and economic factors. Further process optimization, such as exploring milder oxidation conditions for the chiral pool route or screening for more active and less expensive catalysts for the asymmetric approach, can further enhance the attractiveness of either strategy.

References

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Mild and Efficient Alternative to the Classical Swern Oxidation. The Journal of Organic Chemistry, 66(23), 7907–7909. [Link]

  • Gridnev, I. D., & Imamoto, T. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(21), 5268–5279. [Link]

  • Burk, M. J., Feaster, J. E., Nugent, W. A., & Harlow, R. L. (1993). New electron-rich chiral phosphines for asymmetric catalysis. Journal of the American Chemical Society, 115(21), 10125–10138. [Link]

  • Li, G., & Antilla, J. C. (2009). Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids. Organic Letters, 11(5), 1075–1078. [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]

  • Pandey, R. K., et al. (2018). Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. Frontiers in Chemistry, 6, 534. [Link]

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660. [Link]

  • Martín-Matute, B., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261–1265. [Link]

  • Organic Syntheses. (1921). (A) - Glutamic Acid Hydrochloride. [Link]

  • Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions, 39, 297-572. [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
  • Chem-Station. (2014). Swern Oxidation. [Link]

  • Asymmetric Synthesis. (n.d.). University of York. [Link]

  • Dymshits, V. A., & Kagramanov, N. D. (2008). Pyroglutamic Acid and Its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Russian Journal of Organic Chemistry, 44, 1-31.
  • Najera, C., & Yus, M. (2003). Pyroglutamic acid: a versatile building block in asymmetric synthesis. Tetrahedron: Asymmetry, 14(6), 691-730.
  • Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. [Link]

  • Google Patents. (2010).
  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 249-305). Pergamon.
  • Ghanem, A. (2007). Enzymatic kinetic resolution of racemates: a practice in green chemistry. Tetrahedron, 63(8), 1721-1754.
  • Faber, K. (2018).
  • Chirality and Chiral Pool Synthesis. (n.d.). [Link]

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Safety & Regulatory Compliance

Safety

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with research teams on optimizing not just their synthetic pathways, but the entire lifecycle of their reagents. Chemical disposal is not merely a regulatory endpoi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on optimizing not just their synthetic pathways, but the entire lifecycle of their reagents. Chemical disposal is not merely a regulatory endpoint; it is a critical extension of your experimental workflow.

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid (commonly known as L-Glutamic acid α-ethyl ester) is a highly valuable chiral building block used extensively in peptide synthesis and medicinal chemistry[1]. However, because it is an amino acid ester—typically supplied as a hydrochloride salt—its disposal requires precise logistical planning to manage its acidity, prevent environmental nitrogen loading, and avoid hazardous cross-reactions in bulk waste streams[2][3].

Below is the definitive, step-by-step operational guide for the safe handling and disposal of this compound.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, you must understand the physicochemical properties of the reagent. The causality behind our disposal methods is directly tied to the compound's functional groups and salt form[4].

Table 1: Physicochemical Profile & Operational Implications

PropertySpecificationOperational Implication for Disposal
Chemical Name (S)-4-Amino-5-ethoxy-5-oxopentanoic acidContains bioavailable nitrogen; must be incinerated to prevent aquatic eutrophication.
CAS Registry Number 52454-78-1Essential identifier for hazardous waste manifesting[1].
Molecular Weight 175.18 g/mol (Base) / 211.64 g/mol (HCl salt)Used to calculate molarity for precise neutralization protocols.
Functional Groups Primary amine, Carboxylic acid, Ethyl esterAmphoteric nature; ester is susceptible to hydrolysis under extreme pH.
Common Form Hydrochloride salt (HCl)Dissolving in water yields an acidic waste stream (pH < 4) requiring neutralization[3].

Standard Operating Procedures (SOP): Disposal Workflows

The physical state of the waste dictates the disposal route. The following protocols are designed as self-validating systems, ensuring that every step confirms the safety of the next.

Protocol A: Solid Waste & Spill Containment (Unused Reagent/Powder)

Causality: Solid amino acid ester hydrochlorides are hygroscopic and acidic. Introducing water during a spill cleanup will create a corrosive micro-environment that can damage laboratory surfaces or react with incompatible chemicals.

  • PPE Verification: Don chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat.

  • Dry Containment: Use a non-sparking brush and dustpan to sweep the solid. Do not use water. If the material is finely powdered, lightly dampen an inert absorbent (like sand or vermiculite) with a non-reactive solvent (e.g., isopropanol) to prevent the aerosolization of the amine dust.

  • Decontamination (Critical Safety Step): Never use sodium hypochlorite (bleach) to clean the residual powder. The primary amine group (-NH2) will react rapidly with hypochlorite to form volatile, highly toxic chloramines. Wash the area with a mild detergent and water only after all bulk solid is removed.

  • Packaging: Transfer the collected material into a high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Solid Waste - Nitrogenous Organics" for commercial incineration[2].

Protocol B: Aqueous Waste Neutralization (Post-Reaction Workup)

Causality: When used in aqueous conditions, the hydrochloride salt form renders the solution acidic. Neutralizing the waste prevents the acid-catalyzed hydrolysis of the ethyl ester group, which would otherwise release ethanol and alter the waste's volatile organic compound (VOC) profile during storage[3].

  • Baseline pH Monitoring: Insert a calibrated pH probe into the waste stream. Expect an initial pH between 3.0 and 4.0.

  • Controlled Neutralization: Slowly add a 1M Sodium Bicarbonate ( NaHCO3​ ) or 1M Sodium Hydroxide ( NaOH ) solution dropwise under continuous magnetic stirring in a fume hood.

  • Self-Validation: The protocol is successfully validated when the pH stabilizes between 6.5 and 7.5. Test with a secondary pH strip to confirm probe accuracy.

  • Disposal Routing: Once neutralized, transfer the solution to the "Aqueous Non-Hazardous Waste" drum, provided no heavy metals or toxic organic solvents are present in the mixture.

Protocol C: Organic Solvent Waste Segregation (Peptide Synthesis)

Causality: In peptide synthesis, this compound is frequently dissolved in organic solvents. Halogenated solvents require significantly higher incineration temperatures to prevent the formation of toxic dioxins. Mixing non-halogenated waste into halogenated drums drastically increases disposal costs and facility risks.

  • Solvent Identification: Determine the primary solvent matrix (e.g., Dichloromethane vs. Dimethylformamide).

  • Segregation & Transfer: Funnel the waste into the appropriate "Halogenated Organic Waste" (for DCM) or "Non-Halogenated Organic Waste" (for DMF/MeOH) carboy.

  • Manifesting: Ensure the waste manifest explicitly notes the presence of "Organic Nitrogen." The disposal facility must route this to an incinerator equipped with NOx​ scrubbers to prevent environmental air pollution.

Operational Decision Matrix

To streamline laboratory operations, follow this visual decision tree for immediate waste routing.

DisposalWorkflow Start (S)-4-Amino-5-ethoxy-5-oxopentanoic acid Waste Generation Solid Solid Waste (Powder/Spill) Start->Solid Aqueous Aqueous Solution (Reaction Workup) Start->Aqueous Organic Organic Solution (Peptide Synthesis) Start->Organic CollectSolid Sweep & Collect in HDPE Container Solid->CollectSolid CheckPH Check pH & Neutralize (pH 6-8) Aqueous->CheckPH CheckHalogen Contains Halogenated Solvents? (e.g., DCM) Organic->CheckHalogen SolidBin Solid Organic Waste (Incineration) CollectSolid->SolidBin AqueousBin Aqueous Waste Drum (Non-Hazardous/Treated) CheckPH->AqueousBin HaloBin Halogenated Organic Waste CheckHalogen->HaloBin Yes NonHaloBin Non-Halogenated Organic Waste CheckHalogen->NonHaloBin No

Workflow for the segregation and disposal of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid waste streams.

References

  • NextSDS. "L-Glutamic acid alpha-ethyl ester — Chemical Substance Information." NextSDS Chemical Compliance Database. Available at:[Link]

  • Organic Syntheses. "Synthesis of Amino Acid Ester Isocyanates - Waste Management Procedures." Organic Syntheses, Inc. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (S)-4-Amino-5-ethoxy-5-oxopentanoic acid

A Researcher's Guide to Safely Handling (S)-4-Amino-5-ethoxy-5-oxopentanoic acid As a cornerstone in the synthesis of complex molecules and novel drug candidates, (S)-4-Amino-5-ethoxy-5-oxopentanoic acid and its salts ar...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling (S)-4-Amino-5-ethoxy-5-oxopentanoic acid

As a cornerstone in the synthesis of complex molecules and novel drug candidates, (S)-4-Amino-5-ethoxy-5-oxopentanoic acid and its salts are valuable reagents in the modern laboratory. This guide provides essential, field-tested safety protocols and logistical information for its handling and disposal. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, ensuring both personal safety and experimental integrity. The following information is primarily based on the hydrochloride salt form, which is the most commonly available, and its safety profile is considered a close proxy for the free acid.

Hazard Identification and Risk Assessment: Understanding the "Why"

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride is classified as a substance that requires careful handling due to its potential to cause irritation.[1][2] A thorough risk assessment is the first step before any procedure.

GHS Hazard Classification:

Hazard StatementClassificationRationale and Implications
H315 Skin Irritation (Category 2)The compound can cause skin irritation upon direct contact.[1][2] This necessitates the use of appropriate gloves to prevent exposure.
H319 Serious Eye Irritation (Category 2A)Direct contact with the eyes can cause serious irritation.[1][2] Protective eyewear is mandatory to prevent accidental splashes.
H335 May cause respiratory irritation (STOT SE 3)Inhalation of the dust or aerosols can irritate the respiratory tract.[2] Handling should occur in a well-ventilated area to minimize this risk.
H302 Harmful if swallowedIngestion of the compound can be harmful.[3] Standard laboratory hygiene practices, such as not eating or drinking in the lab, are crucial.
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is directly dictated by the hazards identified. The goal is to create a barrier between you and the chemical.

Core PPE Requirements:

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side shields or a face shield.[1][4]Prevents accidental splashes from reaching the eyes, mitigating the risk of serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Gloves must be inspected before use and disposed of properly after handling the chemical to avoid skin contact.[1]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small-scale use in a well-ventilated area.If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator may be necessary.[5]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling (S)-4-Amino-5-ethoxy- 5-oxopentanoic acid check_ventilation Is the work area well-ventilated? start->check_ventilation check_dust Is there a risk of dust or aerosol formation? check_ventilation->check_dust Yes ppe_enhanced Enhanced PPE: - Face Shield - Consider Respirator check_ventilation->ppe_enhanced No ppe_base Mandatory PPE: - Safety Glasses - Nitrile Gloves - Lab Coat check_dust->ppe_base No check_dust->ppe_enhanced Yes proceed Proceed with Experiment ppe_base->proceed ppe_enhanced->proceed

Caption: Decision workflow for PPE selection when handling the compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes exposure and ensures a safe working environment.

Preparation and Handling:

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][6]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of dust. Avoid creating dust clouds.[1]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[7]

In Case of Accidental Exposure:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[1][2][7]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][7]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. If symptoms persist, seek medical attention.[1][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill and Waste Management: A Plan for Safe Disposal

Proper management of spills and waste is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.

Spill Response:

  • Evacuate and Alert: Alert others in the area and evacuate if necessary.

  • Assess: Evaluate the size and nature of the spill. For large spills, or if you are unsure how to proceed, contact your institution's environmental health and safety (EHS) office.

  • Contain: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1][5]

  • Clean: Clean the spill area with soap and water.[8]

  • Decontaminate: Wipe down all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan:

  • Waste Collection: All waste containing (S)-4-Amino-5-ethoxy-5-oxopentanoic acid, including contaminated gloves, paper towels, and excess material, should be collected in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled as hazardous chemical waste, listing all contents.

  • Disposal: Dispose of the chemical waste through your institution's EHS office or a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in the regular trash.[1][9]

  • Empty Containers: To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10] Once properly rinsed, obliterate the label and dispose of the container according to your institution's guidelines.[10][11]

By implementing these procedures, you can confidently and safely incorporate (S)-4-Amino-5-ethoxy-5-oxopentanoic acid into your research, contributing to scientific advancement while maintaining the highest standards of laboratory safety.

References

  • Angene Chemical. (2021, May 1).
  • BroadPharm. (2024, July 16).
  • Greenbook. (2015, March 31).
  • CymitQuimica. (2022, November 3).
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (2023, October 12).
  • Apollo Scientific. (n.d.). 5-Amino-4-oxopentanoic acid hydrochloride.
  • Achmem. (n.d.). (S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride.
  • Forestry Suppliers. (n.d.). Absorb with inert dry material, sweep or vacuum up and place in a suitable container for proper disposal.
  • PubChem. (n.d.). (S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MilliporeSigma. (2020, October 7).
  • Gelest, Inc. (2014, November 4). HEXAMETHYLDISILOXANE, 99.9%.
  • Fisher Scientific. (n.d.).
  • CPAchem Ltd. (2022, October 7).
  • Fisher Scientific. (2024, February 1).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.

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